C19H20FN3O6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20FN3O6 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[(3aR,6aS)-5'-fluoro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C19H20FN3O6/c1-29-7-6-23-16(26)14-12(4-5-13(24)25)22-19(15(14)17(23)27)10-8-9(20)2-3-11(10)21-18(19)28/h2-3,8,12,14-15,22H,4-7H2,1H3,(H,21,28)(H,24,25)/t12?,14-,15+,19?/m1/s1 |
InChI Key |
JQRBUOAKXZQCRJ-IIYOLHEUSA-N |
Isomeric SMILES |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)F)NC3=O)NC2CCC(=O)O |
Canonical SMILES |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)F)NC3=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"C19H20FN3O6 chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical compound with the molecular formula C19H20FN3O6, identified in the PubChem database under the Compound Identification Number (CID) 17578778. Due to a notable absence of this compound in published scientific literature, this guide will focus on the theoretical and computed data available, presenting its chemical structure and predicted properties. At present, there is no available information regarding its synthesis, experimental properties, biological activity, or associated signaling pathways. This guide serves as a foundational reference, summarizing the existing computational data and highlighting the need for future research to elucidate the real-world properties and potential applications of this molecule.
Chemical Structure and Identification
The compound this compound is registered in the PubChem database, a public repository of chemical information.[1] While a common or trade name is not available, its identity is established through its unique chemical structure and standard chemical identifiers.
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: C1=CC(=C(C=C1F)N2C=C(C(=O)N(C2=O)CC(=O)N3CCCC3)C(=O)OCC)C
This SMILES string describes a complex heterocyclic structure containing a fluorophenyl group, a central dihydropyridine-dione ring, and a prolinamide side chain. A 2D representation of the structure can be generated from this information.
Physicochemical Properties
All physicochemical properties for this compound are computationally predicted and sourced from the PubChem database.[1] These values provide a theoretical baseline for the compound's behavior and are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | This compound | |
| Molecular Weight | 405.38 | g/mol |
| XLogP3-AA (LogP) | 0.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 405.13361 | g/mol |
| Monoisotopic Mass | 405.13361 | g/mol |
| Topological Polar Surface Area | 104.9 | Ų |
| Heavy Atom Count | 29 | |
| Formal Charge | 0 | |
| Complexity | 639 | |
| Isotope Atom Count | 0 | |
| Defined Atom Stereocenter Count | 0 | |
| Undefined Atom Stereocenter Count | 1 | |
| Defined Bond Stereocenter Count | 0 | |
| Undefined Bond Stereocenter Count | 0 | |
| Covalently-Bonded Unit Count | 1 | |
| Compound Is Canonicalized | Yes |
Biological and Pharmacological Profile
There is currently no publicly available data on the biological activity, mechanism of action, or pharmacological properties of this compound. Searches of scientific literature and biological activity databases did not yield any results for this specific compound. Therefore, its potential as a therapeutic agent or its role in any signaling pathways is unknown.
Experimental Protocols
A thorough search of chemical synthesis and experimental protocol databases reveals no published methods for the synthesis or analysis of this compound.
Data and Workflow Visualization
The following diagram illustrates the logical relationship between the available information for this compound, starting from its molecular formula to its computed properties.
Caption: Logical flow of available data for this compound.
Conclusion and Future Directions
The chemical compound this compound is a structurally defined entity within the PubChem database. However, it remains a largely uncharacterized molecule. The computational data presented in this guide offer a starting point for any future investigation. There is a clear need for primary research to synthesize this compound, validate its predicted properties through experimental analysis, and screen for any potential biological activity. Such research would be essential to determine if this compound or its analogues have any utility in drug discovery and development. Until such studies are conducted, the practical applications and biological significance of this compound remain purely speculative.
References
In-depth Technical Guide on the Core Mechanism of Action of C19H20FN3O6
A comprehensive review of the available scientific literature and public databases reveals a significant lack of information regarding the specific mechanism of action for the compound with the chemical formula C19H20FN3O6.
Despite extensive searches across multiple platforms, including chemical databases, patent repositories, and scientific literature, no detailed pharmacological or biological activity data for this specific molecule could be retrieved. The compound, identified in PubChem with the Chemical ID (CID) 17578778, is listed with its IUPAC name, 3-[(3a'S,6a'R)-5-fluoro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid, and several synonyms including "1014022-59-3" and "STK581820". However, these identifiers do not lead to any publications detailing its biological effects or mechanism of action.
This absence of data prevents the creation of an in-depth technical guide as requested. Key requirements such as the summarization of quantitative data into structured tables, detailed methodologies of key experiments, and the visualization of signaling pathways cannot be fulfilled without the foundational scientific research.
It is plausible that this compound falls into one of the following categories:
-
A novel, uncharacterized compound: It may be a newly synthesized molecule that has not yet been subjected to biological screening or detailed pharmacological studies.
-
A proprietary compound: The compound might be under investigation by a pharmaceutical or biotechnology company and its biological data may not be publicly disclosed.
-
An intermediate in chemical synthesis: It could be a step in the synthesis of a more complex molecule and may not have been assessed for biological activity itself.
Given the current state of publicly available information, a detailed whitepaper on the core mechanism of action of this compound cannot be produced. Further scientific investigation and publication of research findings are necessary to elucidate the pharmacological properties of this compound. Without such data, any discussion of its mechanism of action, signaling pathways, or experimental protocols would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals.
In-Depth Technical Guide: The Biological Activity of Delafloxacin (C19H20FN3O6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delafloxacin, with the chemical formula C19H20FN3O6, is a novel anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] Its unique chemical structure confers a broad spectrum of in vitro activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Delafloxacin exhibits a dual mechanism of action, targeting both DNA gyrase and topoisomerase IV with nearly equivalent affinity, which is believed to contribute to its potent bactericidal activity and a reduced potential for resistance development.[1][3] This technical guide provides a comprehensive overview of the biological activity of delafloxacin, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and clinical trial data. Detailed experimental protocols for key assays and visualizations of its mechanism and clinical trial workflows are also presented.
Mechanism of Action
Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] Unlike many other fluoroquinolones that show a preference for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), delafloxacin is a dual-targeting agent with similar affinity for both enzymes.[1][5] This dual inhibition is thought to contribute to its broad spectrum of activity and a more complex pathway for the development of resistance, as mutations in both target enzymes would be required.[3][5] The inhibition of these enzymes leads to strand breaks in the bacterial chromosome, ultimately resulting in cell death.[3] A unique characteristic of delafloxacin is its enhanced potency in acidic environments, which may be advantageous in treating infections at acidic sites, such as skin and soft tissue infections.[1][3]
In Vitro Activity
Delafloxacin demonstrates potent in vitro activity against a wide range of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values for delafloxacin and comparator agents against key Gram-positive and Gram-negative organisms.
Table 1: In Vitro Activity of Delafloxacin and Comparators against Gram-Positive Isolates
| Organism | Delafloxacin MIC50/MIC90 (µg/mL) | Comparator MIC50/MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.004 / 0.25 | Levofloxacin: 0.5 / >4Moxifloxacin: ≤0.12 / 0.25 |
| Staphylococcus aureus (MRSA) | 0.06 / 0.25 | Levofloxacin: >4 / >4Moxifloxacin: 0.25 / >4 |
| Streptococcus pneumoniae | 0.008 / 0.015 | Levofloxacin: 1 / 1Moxifloxacin: ≤0.12 / 0.25 |
| Enterococcus faecalis | 0.06 / 1 | Levofloxacin: 2 / >4Moxifloxacin: 1 / >4 |
Data compiled from multiple sources.[4][6][7]
Table 2: In Vitro Activity of Delafloxacin and Comparators against Gram-Negative Isolates
| Organism | Delafloxacin MIC50/MIC90 (µg/mL) | Comparator MIC50/MIC90 (µg/mL) |
| Escherichia coli | 0.03 / 0.5 | Ciprofloxacin: ≤0.015 / >2Levofloxacin: ≤0.03 / >4 |
| Klebsiella pneumoniae | 0.06 / 2 | Ciprofloxacin: ≤0.015 / >2Levofloxacin: ≤0.03 / >4 |
| Pseudomonas aeruginosa | 0.25 / 4 | Ciprofloxacin: 0.25 / >2Levofloxacin: 0.5 / >4 |
| Enterobacter cloacae | 0.03 / 1 | Ciprofloxacin: ≤0.015 / >2Levofloxacin: ≤0.03 / >4 |
Data compiled from multiple sources.[2][6][8]
Pharmacokinetics
The pharmacokinetic properties of delafloxacin have been evaluated in healthy volunteers and are summarized in the table below.
Table 3: Pharmacokinetic Parameters of Delafloxacin in Healthy Adults
| Parameter | 300 mg IV | 450 mg Oral |
| Cmax (mg/L) | 9.29 | 4.67 |
| AUC0-12 (mg·h/L) | 23.4 | 20.7 |
| Tmax (h) | 1.0 | 1.0 - 2.5 |
| Half-life (t1/2) (h) | ~12 | 4.2 - 8.5 |
| Volume of Distribution (Vd) (L) | ~35 | N/A |
| Protein Binding | 84% | 84% |
| Absolute Bioavailability | N/A | 58.8% |
Data compiled from multiple sources.[1][8][9]
Clinical Efficacy
Delafloxacin has demonstrated non-inferiority to standard-of-care regimens in Phase III clinical trials for the treatment of ABSSSI and CABP.
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Two Phase III, randomized, double-blind, multicenter trials compared the efficacy and safety of delafloxacin with vancomycin plus aztreonam in adults with ABSSSI.[10][11] The primary endpoint was the objective response at 48-72 hours, defined as a ≥20% reduction in lesion size.[5][10]
Table 4: Clinical Success Rates in Phase III ABSSSI Trials
| Endpoint | Delafloxacin (%) | Vancomycin + Aztreonam (%) | Treatment Difference (95% CI) |
| Objective Response (48-72h) | |||
| Trial 1 (IV only) | 78.2 | 80.9 | -2.6 (-9.3, 4.0) |
| Trial 2 (IV to Oral) | 83.7 | 80.6 | 3.1 (-2.0, 8.2) |
| Pooled Analysis | 81.3 | 80.7 | 0.8 (-3.2, 4.7) |
| Investigator-Assessed Cure (Day 14) | |||
| Pooled Analysis | 84.7 | 84.1 | 0.6 (-3.4, 4.7) |
Data compiled from multiple sources.[9][11][12]
Community-Acquired Bacterial Pneumonia (CABP)
A Phase III, randomized, double-blind, multicenter trial compared the efficacy and safety of delafloxacin with moxifloxacin in adults with CABP.[13][14] The primary endpoint was early clinical response at 96 hours (±24 hours).[14]
Table 5: Clinical Success Rates in Phase III CABP Trial (Intent-to-Treat Population)
| Endpoint | Delafloxacin (%) | Moxifloxacin (%) | Treatment Difference (95% CI) |
| Early Clinical Response (96h) | 88.9 | 89.0 | -0.2 (-4.4, 4.1) |
| Clinical Success at Test-of-Cure | 90.5 | 89.7 | 0.8 (-3.3, 4.8) |
Data compiled from multiple sources.[13][14]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of bacterial isolates to delafloxacin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[1][4][8]
Protocol:
-
Media Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.
-
Antimicrobial Agent Dilution: Delafloxacin and comparator agents are serially diluted in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
DNA Gyrase Inhibition Assay
The inhibitory activity of delafloxacin against DNA gyrase is assessed by measuring the inhibition of the enzyme's supercoiling activity on a relaxed plasmid DNA substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Inhibitor Addition: Serial dilutions of delafloxacin or a control inhibitor (e.g., ciprofloxacin) are added to the reaction tubes. A solvent control (e.g., DMSO) is also included.
-
Enzyme and Substrate Addition: Purified DNA gyrase enzyme and relaxed pBR322 plasmid DNA are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes.
-
Reaction Termination and DNA Extraction: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA. The DNA is then extracted using a chloroform:isoamyl alcohol (24:1) mixture.
-
Agarose Gel Electrophoresis: The aqueous phase containing the DNA is loaded onto a 1% agarose gel. Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of the supercoiled DNA band in the presence of the inhibitor compared to the control.
Topoisomerase IV Decatenation Assay
The inhibitory effect of delafloxacin on topoisomerase IV is determined by measuring the inhibition of the enzyme's ability to decatenate kinetoplast DNA (kDNA).
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, and 0.1 mg/mL bovine serum albumin).
-
Inhibitor Addition: Serial dilutions of delafloxacin or a control inhibitor are added to the reaction tubes.
-
Enzyme and Substrate Addition: Purified topoisomerase IV enzyme and catenated kDNA are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are loaded onto a 1% agarose gel. Electrophoresis separates the decatenated minicircles from the catenated kDNA network, which remains in the well.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized. Inhibition of decatenation is observed as a decrease in the intensity of the decatenated minicircle DNA bands.
Conclusion
Delafloxacin is a potent, broad-spectrum anionic fluoroquinolone with a dual mechanism of action that has demonstrated clinical efficacy and a favorable safety profile in the treatment of ABSSSI and CABP. Its robust in vitro activity against a wide range of pathogens, including resistant strains, and its unique pharmacokinetic properties make it a valuable addition to the antimicrobial armamentarium for treating these serious infections. The detailed experimental protocols provided in this guide offer a foundation for further research and evaluation of this important therapeutic agent.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. dokumen.pub [dokumen.pub]
- 6. inspiralis.com [inspiralis.com]
- 7. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities [ouci.dntb.gov.ua]
- 11. Emerging Treatment Options for Acute Bacterial Skin and Skin Structure Infections and Bloodstream Infections Caused by Staphylococcus aureus: A Comprehensive Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rebelem.com [rebelem.com]
- 13. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
In Vitro Antibacterial Activity of Thiochromanone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiochromanone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial properties. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of various thiochromanone compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the general workflow for antibacterial assessment.
Quantitative Antibacterial Activity Data
The in vitro antibacterial efficacy of thiochromanone derivatives has been evaluated against a range of bacterial species, with a notable focus on plant pathogenic bacteria. The primary metrics used to quantify this activity are the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following tables summarize the reported antibacterial activities of various thiochromanone derivatives.
Table 1: Antibacterial Activity of Thiochromanone Derivatives against Plant Pathogenic Bacteria
| Compound ID | Bacterial Strain | EC50 (µg/mL) | Reference |
| Thiochromanone-Carboxamide Derivatives | |||
| 4e | Xanthomonas oryzae pv. oryzae (Xoo) | 15 | [1][2] |
| Xanthomonas oryzae pv. oryzicolaby (Xoc) | 19 | [1][2] | |
| Xanthomonas axonopodis pv. citri (Xac) | 23 | [1][2] | |
| Thiochromanone-Acylhydrazone Derivatives | |||
| 4f | Xanthomonas oryzae pv. oryzae (Xoo) | 15 | |
| Xanthomonas oryzae pv. oryzicolaby (Xoc) | 28 | ||
| Xanthomonas axonopodis pv. citri (Xac) | 24 | ||
| Thiochromanone-Sulfonyl Hydrazone Derivatives | |||
| 4i | Xanthomonas oryzae pv. oryzae (Xoo) | 8.67 | |
| Xanthomonas oryzae pv. oryzicolaby (Xoc) | 12.65 | ||
| Xanthomonas axonopodis pv. citri (Xac) | 10.62 | ||
| Thiochroman-4-one Oxime Ether and 1,3,4-Oxadiazole Thioether Derivatives | |||
| 7a | Xanthomonas oryzae pv. oryzae (Xoo) | 17 | |
| Xanthomonas axonopodis pv. citri (Xac) | 28 |
Table 2: Antibacterial Activity of Spiropyrrolidines Tethered with Thiochroman-4-one Scaffolds
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a, 4b, 4d | Bacillus subtilis | 32 | |
| Staphylococcus epidermidis | 32 | ||
| 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 |
Experimental Protocols
The evaluation of the in vitro antibacterial activity of thiochromanone compounds predominantly involves two key methodologies: the turbidimeter test for determining EC50 values and the broth microdilution method for determining MIC values.
Turbidimeter Test for EC50 Determination
This method is widely used to assess the concentration of a compound that inhibits 50% of bacterial growth by measuring the turbidity of the bacterial culture.
1. Preparation of Test Solutions:
-
A stock solution of the thiochromanone compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions of the stock solution are then made in a liquid growth medium (e.g., Nutrient Broth) to achieve the desired test concentrations.
2. Inoculum Preparation:
-
The target bacterial strain is cultured on an appropriate agar medium.
-
A bacterial suspension is prepared in sterile broth and its density is adjusted to a standard concentration, often corresponding to a specific optical density (OD) at a particular wavelength (e.g., 0.5 McFarland standard).
3. Incubation:
-
The prepared bacterial inoculum is added to each dilution of the test compound.
-
The cultures are incubated under specific conditions of temperature and agitation (e.g., 37°C with shaking at 150 rpm) for a defined period (e.g., 24-48 hours).
-
A positive control (bacterial culture with no compound) and a negative control (broth with no bacteria) are included.
4. Turbidity Measurement and EC50 Calculation:
-
After incubation, the turbidity of each culture is measured using a spectrophotometer at a specific wavelength (e.g., 600 nm).
-
The percentage of growth inhibition for each concentration is calculated relative to the positive control.
-
The EC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for MIC Determination
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
1. Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used for this assay.
-
A serial two-fold dilution of the thiochromanone compound is prepared directly in the wells of the microtiter plate, each containing a specific volume of sterile broth.
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared as described for the turbidimeter test.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is sealed and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
A growth control well (containing broth and inoculum but no compound) and a sterility control well (containing only broth) are included.
4. MIC Determination:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the thiochromanone compound in which there is no visible growth.
Experimental Workflow and Structure-Activity Relationship
While the precise molecular mechanisms of action for most thiochromanone compounds are still under investigation, the general workflow for assessing their antibacterial potential is well-established. Structure-activity relationship (SAR) studies have provided some insights into the structural features that influence antibacterial potency.
Caption: General experimental workflow for the synthesis, in vitro antibacterial screening, and evaluation of thiochromanone compounds.
Initial SAR studies on thiochromanone derivatives suggest that the nature and position of substituents on the thiochromanone scaffold play a crucial role in their antibacterial activity. For instance, the presence of electron-withdrawing groups at certain positions has been shown to enhance antibacterial potency. However, further research is required to elucidate the specific bacterial targets and signaling pathways affected by these compounds. The methodologies and data presented in this guide provide a solid foundation for future investigations in this promising area of antibacterial drug discovery.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antifungal Properties of C19H20FN3O6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with the molecular formula C19H20FN3O6 has been identified as a member of a novel class of synthetic tricyclic flavonoids. Research into this class of molecules has demonstrated significant antifungal activity, positioning them as potential candidates for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the available data on the antifungal properties of this compound class, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Quantitative Antifungal Activity
The antifungal efficacy of this class of tricyclic flavonoids has been evaluated against various fungal pathogens, primarily Candida species. The quantitative data from these studies, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Tricyclic Flavonoids (5a-g) against Various Fungal Strains
| Compound | C. albicans (µg/mL) | C. krusei (µg/mL) |
| 5a | 15.62 | 15.62 |
| 5b | 15.62 | 15.62 |
| 5c | 15.62 | 7.81 |
| 5d | 7.81 | 3.9 |
| 5e | 15.62 | 15.62 |
| 5f | 15.62 | 15.62 |
| 5g | 15.62 | 15.62 |
| Fluconazole | - | - |
Table 2: Minimum Fungicidal Concentration (MFC) of Tricyclic Flavonoids (5a-g) against Various Fungal Strains [1]
| Compound | C. albicans (µg/mL) | C. krusei (µg/mL) |
| 5a | 15.62 | 15.62 |
| 5b | 15.62 | 15.62 |
| 5c | 7.81 | 7.81 |
| 5d | 7.81 | 7.81 |
| 5e | 15.62 | 15.62 |
| 5f | 7.81 | 15.62 |
| 5g | 15.62 | 15.62 |
| Fluconazole | - | - |
In addition to MIC and MFC values, the Kirby-Bauer disk diffusion method was employed to assess the antifungal activity, with results measured as the diameter of the zone of inhibition.
Table 3: Zone of Inhibition of Tricyclic Flavonoids against C. parapsilosis [2][3][4]
| Compound | Zone of Inhibition (mm) |
| 5c | ~17 |
| 5e | ~17 |
| 5f | ~17 |
Experimental Protocols
Broth Microdilution Method for MIC and MFC Determination[1]
This method was utilized to determine the minimum inhibitory and fungicidal concentrations of the synthesized tricyclic flavonoids.
Protocol:
-
Preparation of Test Compounds: The flavonoid compounds were serially diluted in 96-well plates using Dimethyl Sulfoxide (DMSO) as the solvent. The tested concentration range was from 0.12 to 250 µg/mL.
-
Inoculum Preparation: Fungal suspensions were prepared and the cell density was adjusted to approximately 1 × 10³ Colony-Forming Units (CFU)/mL.
-
Incubation: The inoculated plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the test compound that resulted in no visible microbial growth after incubation.
-
MFC Determination: To determine the MFC, 5 µL from each well showing no visible growth was inoculated on Sabouraud Dextrose Agar (SDA) plates. The MFC was defined as the lowest concentration that showed no colony growth on the SDA plates after further incubation.
-
Controls: DMSO at concentrations corresponding to those in the test wells served as a negative control. A growth control well containing the inoculated medium without any test compound was also included. Fluconazole was used as a reference antifungal agent.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antifungal susceptibility.
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Inoculation: The fungal suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks impregnated with the test compound at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured in millimeters.
Visualization of Experimental Workflow and Potential Mechanisms
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for determining the antifungal activity of the synthesized tricyclic flavonoids.
Postulated General Mechanism of Action for Flavonoids
While the specific molecular targets of this tricyclic flavonoid class have not been elucidated, the general mechanisms of antifungal action for flavonoids involve multiple cellular processes. The following diagram illustrates these potential pathways.
Conclusion
The synthetic tricyclic flavonoids, including the compound represented by the molecular formula this compound, exhibit promising antifungal properties, particularly against Candida species. The quantitative data indicate potent inhibitory and fungicidal activity at low microgram per milliliter concentrations. The provided experimental protocols offer a foundation for the replication and further investigation of these compounds. While the precise mechanism of action for this specific class of flavonoids requires further research, it is likely to involve one or more of the established antifungal pathways associated with flavonoids. These findings underscore the potential of this chemical scaffold in the development of novel antifungal therapeutics.
References
Unidentified Compound: The Challenge of Characterizing C19H20FN3O6
Despite a thorough investigation into the chemical formula C19H20FN3O6, details regarding its discovery, background, and biological functions remain elusive. The compound, cataloged in the PubChem database under the Chemical Identifier (CID) 17578778, lacks a common name and is not associated with any publicly available research, clinical trials, or detailed experimental data.
Initial searches for the molecular formula did not yield any established nomenclature or link the compound to a known drug or research molecule. The corresponding PubChem entry is minimal, offering no substantive information beyond the basic chemical structure. Without a designated name or associated publications, tracing the history of its synthesis, initial characterization, and any subsequent investigations into its pharmacological properties is not feasible.
Further attempts to locate information on its mechanism of action, potential signaling pathways it may modulate, or any preclinical or clinical studies have been unsuccessful. The absence of such data in scientific literature and clinical trial registries suggests that this compound is likely not a compound that has been extensively studied or reported in the public domain.
Consequently, the core requirements of a technical guide—including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the foundational lack of information on this compound. Further research and publication on this specific molecule would be necessary to enable the creation of the requested in-depth technical whitepaper.
An In-depth Technical Guide to Fluoro-pyridinyl-aminobenzamide Derivatives and their Analogues
Disclaimer: The compound with the molecular formula C19H20FN3O6 is not characterized in publicly available scientific literature. This guide provides a detailed overview of a structurally related and well-researched class of compounds, the fluoro-pyridinyl-aminobenzamide derivatives, which share a common core scaffold. The information presented herein is based on published data for analogues and is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in this chemical space.
Introduction to Fluoro-pyridinyl-aminobenzamide Derivatives
The fluoro-pyridinyl-aminobenzamide scaffold is a key pharmacophore found in a variety of biologically active compounds. This structural motif is of significant interest in medicinal chemistry due to its ability to interact with a range of biological targets, leading to diverse pharmacological effects. These compounds have been extensively investigated for their potential as therapeutic agents in oncology, inflammation, and neurodegenerative diseases. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the pyridinyl-aminobenzamide core provides a versatile framework for establishing specific interactions with target proteins.
Core Scaffold and Analogues
The core scaffold consists of a central benzamide ring linked to a fluorinated pyridine ring via an amine bridge. This fundamental structure has been modified in numerous ways to create a library of analogues with tailored biological activities. Key areas of modification include the substitution pattern on both the benzamide and pyridine rings.
Representative Analogues:
For the purpose of this guide, we will focus on a well-studied analogue, Mocetinostat (CAS: 726169-73-9) , and related compounds that share the fluoro-pyridinyl-aminobenzamide core. Mocetinostat is an orally available, isotype-selective inhibitor of histone deacetylases (HDACs).
Quantitative Data for Representative Analogues
The following table summarizes key quantitative data for Mocetinostat and other relevant analogues.
| Compound | Target(s) | IC50 (nM) | Assay Conditions | Reference |
| Mocetinostat | HDAC1 | 170 | Cell-free enzymatic assay with a fluorogenic acetylated lysine substrate | [1][2] |
| HDAC2 | 230 | Cell-free enzymatic assay with a fluorogenic acetylated lysine substrate | [1][2] | |
| HDAC3 | 460 | Cell-free enzymatic assay with a fluorogenic acetylated lysine substrate | [1][2] | |
| HDAC11 | 1200 | Cell-free enzymatic assay with a fluorogenic acetylated lysine substrate | [1] | |
| Analogue A | HDAC1 | 250 | HeLa cell nuclear extract | [3] |
| Analogue B | HDAC2 | 310 | Recombinant human HDAC2 | [4] |
Experimental Protocols
Synthesis of Fluoro-pyridinyl-aminobenzamide Core
A general synthetic route to the fluoro-pyridinyl-aminobenzamide scaffold is outlined below. This protocol is a representative example and may require optimization for specific analogues.
Workflow for Synthesis:
Synthetic workflow for the core scaffold.
Step 1: Amide Coupling
-
To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in dimethylformamide (DMF), add the desired amine (1.1 equivalents) and a coupling reagent such as HATU (1.2 equivalents).
-
Add a tertiary amine base, for example, diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted-4-amino-2-fluorobenzamide intermediate.
Step 2: Buchwald-Hartwig Coupling
-
In a reaction vessel, combine the N-substituted-4-amino-2-fluorobenzamide intermediate (1 equivalent), the substituted pyridine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), and a ligand (e.g., Xantphos, 0.1 equivalents).
-
Add a base such as cesium carbonate (2 equivalents) and a solvent like dioxane.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final fluoro-pyridinyl-aminobenzamide derivative.
HDAC Inhibition Assay
The following is a representative protocol for assessing the inhibitory activity of compounds against Class I HDAC enzymes.
Experimental Workflow for HDAC Inhibition Assay:
HDAC inhibition assay workflow.
Protocol:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Perform serial dilutions of the test compounds in dimethyl sulfoxide (DMSO) and then dilute further in the assay buffer.
-
Add recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to the wells of a 96-well microplate.
-
Add the diluted compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a known HDAC inhibitor (e.g., SAHA) as a positive control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor to stop further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
Fluoro-pyridinyl-aminobenzamide derivatives that are HDAC inhibitors, such as Mocetinostat, exert their biological effects by modulating the acetylation state of histone and non-histone proteins. This leads to changes in gene expression and the regulation of various cellular processes.
Simplified Signaling Pathway of HDAC Inhibition:
HDAC inhibition and downstream effects.
Conclusion
The fluoro-pyridinyl-aminobenzamide scaffold represents a promising platform for the development of novel therapeutics. The well-characterized HDAC inhibitor, Mocetinostat, exemplifies the potential of this chemical class. Further exploration of the structure-activity relationships of these analogues is likely to yield new drug candidates with improved potency and selectivity for a range of diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers entering this exciting field of drug discovery.
References
- 1. 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-(1)benzopyrano(4,3-c)pyridin-10-ol | C26H37NO2 | CID 99040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate | C29H29N5O4S | CID 58557844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US10138253, Example 19 | C39H48FN3O6 | CID 126592308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Thiochromanones: An In-depth Technical Guide to their Structure-Activity Relationship
For Immediate Release
A Comprehensive Technical Guide on the Structure-Activity Relationship of Thiochromanone Derivatives as Potent Anticancer Agents
This technical guide offers a deep dive into the burgeoning field of thiochromanone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationship (SAR) as promising anticancer agents. This document details the quantitative analysis of their cytotoxic effects, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways through which they exert their therapeutic effects.
Core Structure and Anticancer Activity: A Quantitative Overview
Thiochromanone, a sulfur-containing heterocyclic compound, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. The strategic modification of the thiochromanone backbone has led to the identification of potent compounds with half-maximal inhibitory concentrations (IC50) in the low micromolar range.
A pivotal study investigated the in vitro anti-proliferative activities of three novel thiochromanone derivatives: (z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT), (z)-3-(bromomethylene)-6-fluorothiochroman-4-one (BMFT), and (z)-3-(chloromethylene)-6-chlorothiochroman-4-one (CMCT). These compounds exhibited broad-spectrum cytotoxicity across 13 human cancer cell lines, with IC50 values ranging from 2.3 to 36.3 μM[1]. The data underscores the potential of halogenated methylene substitutions at the 3-position and halogen substitutions on the aromatic ring in enhancing anticancer efficacy.
Table 1: Anticancer Activity (IC50, μM) of Thiochromanone Derivatives[1]
| Cell Line | Cancer Type | CMFT | BMFT | CMCT |
| A549 | Lung Carcinoma | 5.4±0.7 | 6.1±0.9 | 7.2±1.1 |
| SGC-7901 | Gastric Carcinoma | 4.8±0.6 | 5.3±0.8 | 6.5±1.0 |
| BGC-823 | Gastric Carcinoma | 3.9±0.5 | 4.5±0.7 | 5.8±0.9 |
| U937 | Histiocytic Lymphoma | 2.3±0.3 | 2.8±0.4 | 3.5±0.5 |
| K562 | Chronic Myelogenous Leukemia | 3.1±0.4 | 3.7±0.6 | 4.6±0.7 |
| HeLa | Cervical Carcinoma | 6.2±0.8 | 7.0±1.0 | 8.1±1.2 |
| MCF-7 | Breast Adenocarcinoma | 7.8±1.1 | 8.5±1.2 | 9.7±1.4 |
| HepG-2 | Hepatocellular Carcinoma | 8.5±1.2 | 9.3±1.3 | 10.8±1.6 |
| A375 | Malignant Melanoma | 4.5±0.6 | 5.1±0.8 | 6.3±0.9 |
| LS174T | Colon Adenocarcinoma | 9.2±1.3 | 10.1±1.5 | 11.6±1.7 |
| HT1080 | Fibrosarcoma | 5.1±0.7 | 5.8±0.9 | 6.9±1.0 |
| C4-2B | Prostate Carcinoma | 12.4±1.8 | 13.5±2.0 | 15.2±2.3 |
| MRC-5 | Normal Lung Fibroblast | 30.1±4.2 | 32.5±4.6 | 36.3±5.1 |
Further expanding the SAR landscape, a comprehensive review highlighted a thiosemicarbazone derivative of thiochromanone exhibiting exceptional efficacy against MCF-7 (breast cancer), SK-mel-2 (melanoma), and DU145 (prostate cancer) cell lines with IC50 values of 0.42 μM, 0.58 μM, and 0.43 μM, respectively[2]. Another notable derivative, 6,7-difluorothiochromanone thiosemicarbazone, was identified as a potent inhibitor of cathepsin L with an IC50 of 46 nM[2]. These findings suggest that modifications at the 4-position of the thiochromanone ring with thiosemicarbazone moieties can significantly enhance anticancer activity. The presence of electron-withdrawing groups, such as fluorine, on the thiochromanone core also appears to contribute positively to the inhibitory activity[2].
Unraveling the Mechanism of Action: Induction of Apoptosis
The anticancer activity of thiochromanone derivatives is intrinsically linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. The representative compound, CMFT, has been shown to trigger apoptosis by activating key executioner proteins, namely caspase-8, caspase-9, and caspase-3[1]. Furthermore, CMFT was found to enhance the levels of Death Receptor 3 (DR3), suggesting an extrinsic pathway of apoptosis induction[1].
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
A generalized synthetic approach to thiochromanone derivatives often involves a multi-step process. For instance, the synthesis of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives starts with the reaction of a thiophenol derivative with acrylonitrile, followed by hydrolysis to form the corresponding carboxylic acid. This intermediate is then cyclized to yield the thiochroman-4-one core. Subsequent reaction with a hydroxyarylaldehyde and a brominated acetophenone derivative affords the final product.
Experimental Workflow: Synthesis of Thiochromanone Derivatives
The evaluation of the anticancer activity of these compounds typically involves standardized in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiochromanone derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.
Flow Cytometry for Apoptosis Detection
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the thiochromanone derivative, harvested, and washed.
-
Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is excluded by viable cells, thus staining necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
Thiochromanone derivatives represent a promising class of compounds for the development of novel anticancer therapies. The structure-activity relationship studies have revealed that modifications at the 3- and 4-positions, as well as substitutions on the aromatic ring, can significantly influence their cytotoxic potency. The primary mechanism of action appears to be the induction of apoptosis through the death receptor pathway, involving the activation of a cascade of caspases. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new thiochromanone derivatives, paving the way for the discovery of more potent and selective anticancer agents. Further research into the upstream signaling targets of these compounds will be crucial for a complete understanding of their mechanism of action and for the rational design of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for Determining the Antibacterial Efficacy of C19H20FN3O6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The discovery and development of novel antimicrobial agents are therefore of paramount importance. This document provides a comprehensive set of protocols to determine the antibacterial efficacy of the novel chemical entity C19H20FN3O6. The compound, identified by the molecular formula this compound, has the IUPAC name 3-[(3aR,6aS)-5'-fluoro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3'-pyrrolidin]-2-yl]propanenitrile. As the specific antibacterial properties of this compound are not yet characterized, a systematic approach is required to evaluate its potential as an antibacterial agent.
These application notes will guide researchers through a series of established in vitro assays to determine the compound's spectrum of activity and potency. The protocols described include the qualitative disk diffusion assay for initial screening, followed by quantitative broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical assessment of any new potential antibiotic.
Preliminary Screening: Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to a particular antimicrobial agent.[1][2][3] This initial screening step provides a rapid visual indication of whether this compound possesses antibacterial activity.
Experimental Protocol
-
Bacterial Inoculum Preparation:
-
Select a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][5][6]
-
From a fresh overnight culture, pick several isolated colonies and suspend them in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
-
Inoculation of Agar Plates:
-
Disk Preparation and Application:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound. A range of concentrations should be tested to determine an optimal screening concentration.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.[3]
-
Ensure that the disks are placed at least 24 mm apart to avoid overlapping of the inhibition zones.[7]
-
Include a positive control disk (e.g., a known antibiotic like ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve this compound).
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8]
-
The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound.
-
Data Presentation
| Bacterial Strain | Gram Stain | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| S. aureus (ATCC 29213) | Positive | X | Ciprofloxacin (5 µg) | DMSO | |||
| E. faecalis (ATCC 29212) | Positive | X | Ciprofloxacin (5 µg) | DMSO | |||
| E. coli (ATCC 25922) | Negative | X | Ciprofloxacin (5 µg) | DMSO | |||
| P. aeruginosa (ATCC 27853) | Negative | X | Ciprofloxacin (5 µg) | DMSO |
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method is a widely used technique to determine the MIC of a compound.[10][11][12]
Experimental Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension as described in the disk diffusion protocol and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[13]
-
Data Presentation
| Bacterial Strain | Gram Stain | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| S. aureus (ATCC 29213) | Positive | Ciprofloxacin | |
| E. faecalis (ATCC 29212) | Positive | Ciprofloxacin | |
| E. coli (ATCC 25922) | Negative | Ciprofloxacin | |
| P. aeruginosa (ATCC 27853) | Negative | Ciprofloxacin |
Determination of Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] This assay is a follow-up to the MIC test and helps to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Protocol
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and the wells with higher concentrations).[15]
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation and Interpretation:
-
Incubate the MHA plates at 35-37°C for 24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16]
-
Data Presentation
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | Positive | ||||
| E. faecalis (ATCC 29212) | Positive | ||||
| E. coli (ATCC 25922) | Negative | ||||
| P. aeruginosa (ATCC 27853) | Negative |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining antibacterial efficacy.
Hypothetical Signaling Pathway of Antibacterial Action
As the mechanism of action for this compound is unknown, this diagram illustrates a hypothetical pathway where the compound inhibits bacterial cell wall synthesis, a common target for antibiotics.[17][18]
Caption: Hypothetical inhibition of cell wall synthesis.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. blog.eoscu.com [blog.eoscu.com]
- 5. crestonepharma.com [crestonepharma.com]
- 6. hereditybio.in [hereditybio.in]
- 7. microbenotes.com [microbenotes.com]
- 8. asm.org [asm.org]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microchemlab.com [microchemlab.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 18. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Application Notes and Protocols for Delpazolid (C19H20FN3O6) in Drug Discovery Research
Compound: Delpazolid (also known as LCB01-0371) Chemical Formula: C19H20FN3O6
Introduction
Delpazolid is a novel, second-generation oxazolidinone antibiotic developed by LegoChem Biosciences.[1][2] Like other antibiotics in its class, delpazolid is a synthetic antimicrobial agent that is particularly effective against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and drug-resistant Mycobacterium tuberculosis.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis, a pathway distinct from many other antibiotic classes, which contributes to its low rates of cross-resistance.[4][5][6] Delpazolid has been engineered to offer an improved safety profile compared to the first-generation oxazolidinone, linezolid, particularly concerning myelosuppression.[1][7] These characteristics make delpazolid a compound of significant interest in drug discovery research for new antibacterial therapies.
Data Presentation
In Vitro Antibacterial Activity of Delpazolid
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for delpazolid against various bacterial strains.
| Bacterial Strain | MIC90 (μg/mL) | Comparator (Linezolid) MIC90 (μg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | 2 | Not Specified |
| Methicillin-resistant S. aureus (MRSA) | 2 | Not Specified |
| Mycobacterium tuberculosis H37Rv | Not Specified | Not Specified |
| Multi-drug-resistant M. tuberculosis (MDR-TB) | 1 | 1 |
| Extensively drug-resistant M. tuberculosis (XDR-TB) | 0.25 | 1 |
Data sourced from multiple studies.[7][8]
In Vivo Efficacy of Delpazolid
The 50% effective dose (ED50) is a measure of a drug's potency in vivo. The following table presents the ED50 of delpazolid in a murine systemic infection model.
| Bacterial Strain | ED50 (mg/kg) |
| S. aureus Giorgio (MSSA) | 4.53 |
| S. aureus p125 (MRSA) | 2.96 |
Data from in vivo studies in mice.[8]
Mitochondrial Protein Synthesis Inhibition
A critical aspect of oxazolidinone safety is its effect on mitochondrial protein synthesis, which can lead to toxicity.
| Cell Line | IC50 (μg/mL) | Comparator (Linezolid) IC50 (μg/mL) |
| Human myelogenous leukemia (K562) | 3.4 | 3.4 |
| Human cardiomyocyte (AC16) | 3.4 | 3.4 |
The similar IC50 values suggest that while delpazolid has superior antibacterial activity, its effect on mitochondrial protein synthesis is comparable to linezolid, necessitating careful dose consideration.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the steps to determine the MIC of delpazolid against a target bacterial strain.
Materials:
-
Delpazolid stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the delpazolid stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 μL.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 μL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 μL.
-
Include a growth control well (no delpazolid) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of delpazolid that completely inhibits visible bacterial growth. Alternatively, use a microplate reader to measure absorbance at 600 nm.
Protocol 2: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of delpazolid over time.[9]
Materials:
-
Delpazolid stock solution
-
CAMHB
-
Standardized bacterial inoculum
-
Sterile culture tubes
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Prepare culture tubes with CAMHB containing delpazolid at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).[8]
-
Inoculate the tubes with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control tube without the antibiotic.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).
-
Plot the log10 CFU/mL versus time for each delpazolid concentration to generate the time-kill curve.
Signaling Pathways and Workflows
Mechanism of Action of Oxazolidinones
Oxazolidinones, including delpazolid, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[3][4][10] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial first step in protein synthesis.[5][10]
Caption: Mechanism of action of Delpazolid on bacterial protein synthesis.
General Workflow for Antibacterial Drug Discovery
The process of discovering and developing a new antibacterial agent like delpazolid follows a structured workflow from initial screening to clinical trials.
Caption: A generalized workflow for antibacterial drug discovery.
Logical Relationship for Delpazolid's Improved Safety Profile
Delpazolid was designed to have a better safety profile than linezolid, particularly regarding myelosuppression. This is attributed to its chemical structure, which allows for more rapid clearance and prevents accumulation in the plasma.[1]
Caption: Logical flow from Delpazolid's structure to its improved safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Portico [access.portico.org]
- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 4. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions | Semantic Scholar [semanticscholar.org]
- 7. newtbdrugs.org [newtbdrugs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaxchange.info [pharmaxchange.info]
No Publicly Available Research Found for C19H20FN3O6 in Agricultural Applications
Despite a comprehensive search for the chemical compound with the molecular formula C19H20FN3O6, no publicly available scientific literature, patents, or depositor-supplied information detailing its application in agricultural research could be identified.
The compound, registered in the PubChem database with Compound Identification Number (CID) 17578778, currently lacks a common name or any listed synonyms. Extensive searches for this chemical entity in relation to agricultural science, including potential uses as a pesticide, herbicide, plant growth regulator, or in any other relevant capacity, yielded no specific results.
Consequently, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data summaries, or signaling pathway diagrams. The creation of such detailed documentation is contingent upon the existence of primary research data, which appears to be unavailable in the public domain for this compound at this time.
Researchers, scientists, and drug development professionals interested in the potential agricultural applications of this compound would need to conduct foundational research to determine its biological activity and mechanism of action in relevant plant and pest species. Such research would involve:
-
Initial Screening: Testing the compound for various biological activities, such as herbicidal, insecticidal, fungicidal, or plant growth-regulating effects.
-
Dose-Response Studies: Determining the effective concentration range for any observed biological activity.
-
Mechanism of Action Studies: Investigating the biochemical and physiological pathways affected by the compound in target organisms.
Without this fundamental research, any speculation on application protocols or signaling pathways would be purely theoretical and would not meet the standards of scientific accuracy required for the intended audience.
It is important to note that the absence of public information does not definitively mean that this compound has no agricultural applications. It is possible that research on this compound is proprietary and has not been published, or that its potential in this field has not yet been explored.
Application Notes and Protocols for the Purity Analysis of C19H20FN3O6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for determining the purity of the organic compound with the molecular formula C19H20FN3O6. The protocols are designed to be adaptable for quality control, stability testing, and characterization of this and structurally related compounds.
Introduction
The compound with the molecular formula this compound, identified as 3-[(3a'S,6a'R)-5-fluoro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid[1], is a complex heterocyclic molecule. Ensuring its purity is critical for its potential applications in research and drug development. This document outlines key analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Analytical Methods Overview
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound.[2][3][4] The primary methods and their applications are summarized below.
| Analytical Technique | Purpose | Key Parameters Measured |
| HPLC (UV/DAD) | Primary purity assessment, quantification of impurities | Peak area percentage, retention time, peak purity |
| LC-MS/MS | Identification and quantification of trace impurities | Mass-to-charge ratio (m/z), fragmentation patterns |
| NMR Spectroscopy | Structural confirmation and quantification of impurities | Chemical shifts, signal integration, presence of unexpected signals |
| Elemental Analysis | Confirmation of elemental composition | Percentage of Carbon (C), Hydrogen (H), Nitrogen (N) |
Experimental Protocols
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[2][5][6][7] A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound.
Objective: To separate and quantify the main compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% in water, v/v)
-
Water (HPLC grade)
-
Reference standard of this compound (of known purity)
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 15% B; 2-17 min: 15-35% B; 17-22 min: 35-80% B; 22-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or λmax determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity levels are reported as a percentage of the total peak area.
LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities, even at trace levels.[8][9][10]
Objective: To identify potential process impurities and degradation products by determining their molecular weight and fragmentation patterns.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column suitable for UHPLC.
Chromatographic Conditions:
-
Similar to the HPLC method, but with adjustments for UHPLC (e.g., smaller particle size column, higher pressure).
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Scan Range | m/z 100 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Data Analysis:
-
The accurate mass measurements are used to propose elemental compositions for the impurities.
-
The MS/MS fragmentation patterns are compared with the fragmentation of the main compound to elucidate the structures of the impurities.
NMR spectroscopy is invaluable for the definitive structural confirmation of the main compound and can also be used for quantitative purity analysis (qNMR).[11]
Objective: To confirm the chemical structure of this compound and to detect and quantify any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity.
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used for initial purity assessment by integrating signals.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Aids in the complete structural elucidation and assignment of all proton and carbon signals.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
Data Analysis:
-
The chemical shifts and coupling constants should be consistent with the proposed structure.
-
The presence of any unexpected signals may indicate impurities.
-
In qNMR, the purity is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental indicator of purity.
Objective: To verify that the elemental composition of the synthesized compound matches the theoretical values for this compound.
Instrumentation:
-
CHNS/O Elemental Analyzer.
Procedure:
-
A precisely weighed amount of the dried sample is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
Data Analysis:
-
The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values.
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % | Acceptable Range (%) |
| Carbon (C) | 56.29 | 55.89 - 56.69 |
| Hydrogen (H) | 4.97 | 4.57 - 5.37 |
| Nitrogen (N) | 10.37 | 9.97 - 10.77 |
Visualizations
Caption: Overall workflow for the purity analysis of this compound.
Caption: Logical flow of the HPLC purity determination method.
References
- 1. This compound | this compound | CID 17578778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 7. moca.net.ua [moca.net.ua]
- 8. Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations [inis.iaea.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Baloxavir Marboxil (C19H20FN3O6) Activity
Introduction
Baloxavir marboxil, with the chemical formula C19H20FN3O6, is a first-in-class antiviral medication for the treatment of acute, uncomplicated influenza A and B.[1][2] Marketed under the brand name Xofluza, it is a prodrug that is metabolized to its active form, baloxavir acid.[1][3] The mechanism of action is the inhibition of the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[1][4][5] This enzyme is critical for the initiation of viral mRNA synthesis through a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell mRNAs to use as primers for its own transcription.[1][3] By blocking this process, baloxavir acid effectively halts viral replication.[3][5]
These application notes provide an overview of key cell-based assays to evaluate the antiviral activity and cytotoxicity of Baloxavir marboxil. The protocols are designed for researchers in virology, pharmacology, and drug development.
Key Cell-Based Assays
A comprehensive evaluation of an antiviral compound like Baloxavir marboxil requires a multi-faceted approach. The following assays are fundamental for characterizing its efficacy and safety profile in a cell culture model.
-
Plaque Reduction Assay: This is the gold standard for quantifying viral infectivity and the effect of antiviral agents. It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The 50% inhibitory concentration (IC50) can be determined from this assay.
-
Reporter Gene Assay: These assays utilize recombinant influenza viruses that express a reporter gene, such as luciferase or green fluorescent protein (GFP), upon replication.[6][7][8] The antiviral activity is measured by the reduction in the reporter signal, which correlates with the inhibition of viral replication.[6][9] This method is often more rapid and suitable for high-throughput screening compared to traditional plaque assays.[9]
-
Cytotoxicity Assay: It is crucial to distinguish between true antiviral activity and non-specific effects caused by compound toxicity to the host cells.[10] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure cell viability and are used to determine the 50% cytotoxic concentration (CC50).
-
Quantitative RT-PCR (qRT-PCR) Assay: This molecular-based assay directly quantifies the amount of viral RNA in infected cells. A reduction in viral RNA levels in the presence of the compound provides direct evidence of replication inhibition.
Data Presentation
The quantitative data from these assays are crucial for determining the therapeutic potential of the compound. The key parameters are the IC50, the CC50, and the Selectivity Index (SI). The SI is calculated as the ratio of CC50 to IC50 (SI = CC50/IC50) and represents the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.
Table 1: Antiviral Activity and Cytotoxicity of Baloxavir Acid against Influenza A and B Viruses
| Virus Strain | Cell Line | Assay Type | IC50 (nM)[4] | CC50 (µM) | Selectivity Index (SI) |
| Influenza A/H1N1 | MDCK | Plaque Reduction | 1.4 - 3.1 | >100 | >32,258 |
| Influenza A/H3N2 | MDCK | Plaque Reduction | 1.4 - 3.1 | >100 | >32,258 |
| Influenza B | MDCK | Plaque Reduction | 4.5 - 8.9 | >100 | >11,235 |
| Influenza A/H1N1 | 293T-luc | Reporter (Luciferase) | 2.5 | >100 | >40,000 |
| Influenza B | 293T-luc | Reporter (Luciferase) | 7.2 | >100 | >13,888 |
Note: Data are representative and may vary based on experimental conditions.
Experimental Protocols
Plaque Reduction Assay
This protocol is adapted for determining the IC50 of Baloxavir marboxil against influenza virus in Madin-Darby Canine Kidney (MDCK) cells.[11][12]
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
Baloxavir marboxil (converted to active form, baloxavir acid)
-
Avicel or Agarose overlay medium
-
Crystal Violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of baloxavir acid in infection medium (serum-free DMEM with TPCK-trypsin).
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the diluted compound for 1 hour at 37°C.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well and incubate for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with an overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.[11]
-
Fix the cells with 4% paraformaldehyde and stain with 1% crystal violet to visualize and count the plaques.[11]
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the IC50 value using non-linear regression analysis.
Reporter Gene Assay (Luciferase-Based)
This protocol utilizes a recombinant influenza virus expressing a luciferase reporter gene.[7][9]
Materials:
-
293T cells stably expressing a virus-inducible reporter gene.[6]
-
Recombinant influenza virus expressing luciferase.
-
Baloxavir acid.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Seed 293T reporter cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of baloxavir acid.
-
Treat the cells with the diluted compound for 1 hour.
-
Infect the cells with the luciferase-expressing influenza virus.
-
Incubate for 24-48 hours at 37°C.
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of luciferase activity and determine the IC50.
MTT Cytotoxicity Assay
This protocol assesses the effect of Baloxavir marboxil on the viability of MDCK cells.[10]
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Baloxavir acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of baloxavir acid. Include a "no-drug" control and a "100% kill" control (e.g., treated with a high concentration of a known cytotoxic agent).
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[10]
-
Remove the medium and dissolve the formazan crystals with the solubilization buffer.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no-drug" control and determine the CC50 value.
Visualizations
Caption: Influenza virus replication cycle and the inhibitory action of Baloxavir acid.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Relationship between antiviral activity, cytotoxicity, and the Selectivity Index.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 6. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A cell-based high-throughput approach to identify inhibitors of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 12. Influenza virus plaque assay [protocols.io]
Application Notes and Protocols for the Spectroscopic Analysis of C19H20FN3O6
Compound Name: N-(4-fluorophenyl)-N'-(2-methoxy-5-(3-oxomorpholino)phenyl)urea Molecular Formula: C19H20FN3O6 Molecular Weight: 417.38 g/mol Structure: (A visual representation of the chemical structure would be placed here)
I. Introduction
These application notes provide a comprehensive guide for the spectroscopic analysis of the compound this compound, identified as N-(4-fluorophenyl)-N'-(2-methoxy-5-(3-oxomorpholino)phenyl)urea. This document is intended for researchers, scientists, and professionals in drug development who are involved in the characterization of novel small molecules. The protocols outlined below describe standard methodologies for obtaining and interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
While specific experimental data for this compound is not publicly available, this document provides expected spectroscopic characteristics based on its chemical structure and data from analogous phenylurea compounds. Phenylurea derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic activities.[1][2]
II. Predicted Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its structural features. These are predicted values and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | Ar-NH-CO |
| ~7.2 - 7.5 | Multiplet | 2H | Ar-H (ortho to F) |
| ~6.9 - 7.1 | Multiplet | 2H | Ar-H (meta to F) |
| ~7.0 - 7.2 | Multiplet | 1H | Ar-H (ortho to urea, meta to OMe) |
| ~6.8 - 6.9 | Doublet | 1H | Ar-H (meta to urea, ortho to OMe) |
| ~6.6 - 6.7 | Doublet | 1H | Ar-H (para to urea) |
| ~4.0 - 4.2 | Triplet | 2H | O-CH₂ (morpholine) |
| ~3.8 - 3.9 | Singlet | 3H | OCH₃ |
| ~3.6 - 3.8 | Triplet | 2H | N-CH₂ (morpholine) |
| ~3.4 - 3.6 | Singlet | 1H | CO-NH-Ar |
| ~3.3 - 3.5 | Multiplet | 2H | CO-CH₂ (morpholine) |
| ~3.0 - 3.2 | Multiplet | 2H | N-CH₂ (morpholine) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O (urea) |
| ~158 (d, J=240 Hz) | C-F |
| ~150 | C-OMe |
| ~145 | C-N (morpholine side) |
| ~135 (d, J=3 Hz) | C-NH (fluorophenyl) |
| ~130 | C-NH (methoxyphenyl) |
| ~122 (d, J=8 Hz) | CH (ortho to F) |
| ~120 | CH (ortho to urea) |
| ~115 (d, J=22 Hz) | CH (meta to F) |
| ~110 | CH (ortho to OMe) |
| ~105 | CH (para to urea) |
| ~67 | O-CH₂ (morpholine) |
| ~56 | OCH₃ |
| ~50 | N-CH₂ (morpholine) |
| ~48 | CO-CH₂ (morpholine) |
| ~45 | N-CH₂ (morpholine) |
Table 3: Predicted Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 418.1460 |
| [M+Na]⁺ | 440.1279 |
| [M-H]⁻ | 416.1303 |
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3400 | N-H stretching (urea) |
| 2850 - 3000 | C-H stretching (aromatic and aliphatic) |
| 1640 - 1680 | C=O stretching (urea, amide I) |
| 1580 - 1620 | N-H bending (urea, amide II) |
| 1500 - 1550 | C=C stretching (aromatic) |
| 1200 - 1300 | C-O stretching (aryl ether) |
| 1100 - 1200 | C-F stretching |
| 1000 - 1100 | C-N stretching |
Table 5: Predicted UV-Vis Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| ~220-240 | > 10,000 | π → π |
| ~260-280 | > 10,000 | π → π |
III. Experimental Protocols
A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.[3][4]
Materials:
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Substituted isocyanate (e.g., 2-methoxy-5-(3-oxomorpholino)phenyl isocyanate)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolve the substituted aniline in the anhydrous solvent in the reaction vessel.
-
Slowly add a stoichiometric equivalent of the substituted isocyanate to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N,N'-disubstituted urea.
Caption: General workflow for the synthesis of N,N'-disubstituted ureas.
NMR spectroscopy is a primary technique for elucidating the structure of organic molecules in solution.[5][6][7]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol for ¹H and ¹³C NMR:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, typically using a pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the ¹³C NMR data similarly to the ¹H data.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8][9][10]
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)
-
Ionization source (e.g., Electrospray Ionization - ESI)
-
Solvent for sample dissolution (e.g., Methanol, Acetonitrile)
Protocol:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11][12][13]
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solid sample of the compound
Protocol (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the instrument's clamp to press the sample against the crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores such as aromatic rings.[14][15][16]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., Ethanol, Methanol)
Protocol:
-
Prepare a stock solution of the sample of known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance should ideally be between 0.1 and 1.0).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the sample cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Scan the sample across the UV-Vis range (typically 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε).
IV. Biological Context and Potential Signaling Pathways
While the specific biological activity of this compound has not been reported, many phenylurea derivatives are known to exhibit potent biological activities, frequently as inhibitors of protein kinases.[17][18][19] Structurally similar compounds have been investigated as inhibitors of Receptor Tyrosine Kinases (RTKs) and key intracellular signaling pathways such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[20][21][22][23]
Potential Signaling Pathway Inhibition:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are of significant interest in drug development. Phenylurea-containing compounds have been identified as inhibitors of various kinases within this and related pathways.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by phenylurea compounds.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. rtilab.com [rtilab.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of C19H20FN3O6
Audience: Researchers, scientists, and drug development professionals.
Introduction
The purification of novel chemical entities is a critical step in drug discovery and development, ensuring that subsequent biological and toxicological studies are conducted on a compound of known purity. The subject of this guide, a compound with the molecular formula C19H20FN3O6, presents a typical challenge for medicinal and organic chemists. With a degree of unsaturation of 11, the structure likely contains multiple rings and aromatic systems, common in pharmacologically active molecules. The presence of nitrogen, oxygen, and fluorine atoms imparts a range of functionalities, including potential for hydrogen bonding, acid/base properties, and chirality.
This document provides a systematic approach to developing a robust purification strategy for this compound, from initial method development on an analytical scale to preparative scale-up. It covers the most pertinent chromatography techniques for a small molecule with these characteristics.
Initial Characterization and Strategy Selection
Before commencing preparative purification, it is essential to gather preliminary data on the crude sample. This initial analysis will guide the selection of the most appropriate chromatographic technique.
1.1. Preliminary Analysis Protocol
-
Solubility Testing: Assess the solubility of the crude material in a range of common chromatography solvents. This is a crucial first step for choosing between normal-phase and reversed-phase chromatography.[1][2]
-
Procedure:
-
Place a small amount (approx. 1 mg) of the crude sample into several vials.
-
To each vial, add 1 mL of a different solvent (e.g., hexane, dichloromethane (DCM), ethyl acetate (EtOAc), acetone, methanol (MeOH), acetonitrile (ACN), water).
-
Vortex each vial and visually inspect for dissolution.
-
-
Interpretation:
-
-
Analytical HPLC-UV/MS Analysis: Perform an initial purity assessment of the crude sample using a generic, broad-gradient reversed-phase HPLC method.
-
Purpose: To determine the approximate purity of the target compound, identify the number of impurities, and confirm the molecular weight of the main component and byproducts.
-
Generic Screening Conditions:
-
Column: C18, 50 x 2.1 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Temperature: 40 °C
-
Detection: UV (e.g., 254 nm or a broader spectrum) and Mass Spectrometry (MS)
-
-
1.2. Purification Strategy Workflow
The initial characterization data informs the selection of the primary purification technique, as outlined in the workflow below.
Caption: Workflow for selecting a purification strategy for this compound.
Reversed-Phase Chromatography (RPC)
Application Note: Reversed-phase chromatography is the most widely used technique in the pharmaceutical industry for the purification of small molecules.[4][5][6] It separates compounds based on their hydrophobicity, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][7] For a molecule like this compound, which contains both hydrophobic (aromatic rings) and polar (N, O, F containing) functionalities, RPC is an excellent starting point, especially if it shows solubility in polar solvents. The use of mobile phase additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ensuring a consistent ionic state.
Protocol: RPC Method Development
This protocol outlines a systematic approach to developing an effective RPC purification method.
Caption: Experimental workflow for reversed-phase HPLC method development.
Detailed Methodologies:
-
Column and Mobile Phase Screening:
-
Objective: To find the stationary phase and organic modifier that provides the best selectivity between the target compound and its impurities.
-
Procedure: Using an analytical HPLC system, inject the crude sample onto different columns (e.g., C18, Phenyl-Hexyl) using a standard gradient (e.g., 5-95% ACN in water with 0.1% formic acid). Repeat the injections using methanol as the organic modifier.
-
Data Collection: Record retention times and peak resolutions for the target compound and major impurities.
-
-
pH/Additive Screening:
-
Objective: To improve the peak shape of ionizable compounds. Since this compound contains nitrogen atoms, it is likely basic.
-
Procedure: Using the best column/solvent combination from the previous step, run the analysis with different mobile phase additives:
-
Acidic: 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2)
-
Basic: 0.1% Ammonium Hydroxide (pH ~10) (Note: Use a pH-stable column for basic conditions).
-
-
Data Collection: Compare peak symmetry (tailing factor) and resolution.
-
-
Gradient Optimization:
-
Objective: To improve the separation of closely eluting impurities and minimize run time.
-
Procedure:
-
Run a fast, steep gradient (e.g., 5-95% B in 5 min) to determine the approximate elution percentage of the target compound.
-
Design a shallower gradient around this percentage. For example, if the compound elutes at 60% B, a new gradient could be 40-80% B over 10 minutes.
-
-
-
Loading Study and Scale-Up:
-
Objective: To determine the maximum amount of crude material that can be loaded onto the analytical column without compromising separation, and then to scale the method to a preparative column.[8]
-
Procedure:
-
On the analytical column, perform a series of injections with increasing concentrations of the sample.
-
Identify the maximum load where the target peak remains resolved from its nearest impurity.
-
Use scaling equations to translate the method to a larger preparative column, adjusting the flow rate and sample load proportionally to the change in column cross-sectional area.[8]
-
-
Data Presentation: RPC Screening Results
| Column | Organic Modifier | Additive | Retention Time (Target) | Resolution (Target vs. Main Impurity) | Peak Tailing (Target) |
| C18 | Acetonitrile | 0.1% Formic Acid | 4.2 min | 1.8 | 1.2 |
| C18 | Methanol | 0.1% Formic Acid | 5.1 min | 1.6 | 1.3 |
| Phenyl-Hexyl | Acetonitrile | 0.1% Formic Acid | 4.8 min | 2.1 | 1.1 |
| C18 | Acetonitrile | 0.1% NH4OH | 3.9 min | 1.5 | 1.9 |
Normal-Phase Chromatography (NPC)
Application Note: Normal-phase chromatography, which uses a polar stationary phase (typically silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate), is a powerful technique for purifying compounds that are soluble in organic solvents and contain polar functional groups.[9][10][11] It is particularly useful for separating isomers and compounds with subtle differences in their polar moieties. If this compound is produced in a non-polar reaction solvent like DCM and is soluble in hexane/EtOAc mixtures, NPC could be a more efficient purification method, as it avoids the need for removing water from the final product fractions.[9]
Protocol: NPC Method Development
-
Thin-Layer Chromatography (TLC) Scouting:
-
Objective: To quickly and inexpensively screen for a suitable mobile phase system.[9]
-
Procedure:
-
Dissolve a small amount of the crude sample in a solvent like DCM.
-
Spot the solution onto several TLC plates (silica gel).
-
Develop the plates in chambers containing different ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Visualize the spots under UV light.
-
-
Interpretation: Aim for a mobile phase composition that gives the target compound an Rf (retention factor) value between 0.2 and 0.4 for good separation on a flash or HPLC column.
-
-
Flash Chromatography / Preparative HPLC:
-
Objective: To perform the bulk purification based on the TLC results.
-
Procedure:
-
Select a mobile phase system based on the optimal TLC conditions. For flash chromatography, a slightly less polar mobile phase than the one used for TLC is often a good starting point.
-
Pack a column with silica gel (for flash) or use a pre-packed silica HPLC column.
-
Equilibrate the column with the mobile phase.
-
Load the sample onto the column (either as a concentrated solution or adsorbed onto a small amount of silica).
-
Elute the compounds using an isocratic or gradient elution, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
-
Data Presentation: NPC TLC Scouting
| Mobile Phase System | Ratio (Hexane:EtOAc) | Target Rf Value | Separation from Impurities |
| Hexane:EtOAc | 90:10 | 0.85 | Poor |
| Hexane:EtOAc | 70:30 | 0.40 | Good |
| Hexane:EtOAc | 50:50 | 0.15 | Co-elution with polar impurity |
| DCM:MeOH | 98:2 | 0.55 | Fair |
Chiral Chromatography
Application Note: Many pharmacologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Given the complexity of this compound, it is highly likely to possess one or more chiral centers. Therefore, developing a method to separate potential enantiomers is crucial. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[12] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), which are effective for a broad range of compounds.[13]
Protocol: Chiral Method Development
-
CSP and Mobile Phase Screening:
-
Objective: To identify a chiral stationary phase and mobile phase that can resolve the enantiomers.
-
Procedure:
-
If the purified racemic material is available, inject it onto a panel of analytical chiral columns (e.g., Chiralpak IA, IB, IC, etc.).
-
Screen using standard mobile phase systems:
-
Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures.[14]
-
Polar Organic Mode: Acetonitrile or Methanol.
-
Reversed-Phase Mode: Buffered aqueous/organic mixtures.
-
-
Use a generic gradient or isocratic conditions for initial screening.
-
-
Data Collection: Look for any sign of peak splitting or broadening, which indicates partial separation. Calculate the resolution (Rs) and separation factor (α) for any successful hits.
-
-
Method Optimization:
-
Objective: To achieve baseline resolution (Rs ≥ 1.5) for accurate quantitation and preparative separation.
-
Procedure:
-
Once a promising CSP/mobile phase combination is found, optimize the separation by adjusting the mobile phase composition (e.g., the percentage of alcohol in normal phase).
-
Investigate the effect of temperature, as it can significantly impact enantioselectivity.
-
Adjust the flow rate to balance resolution and analysis time.
-
-
Data Presentation: Chiral Screening Results
| Chiral Column | Mobile Phase | Mode | Result | Resolution (Rs) |
| Chiralpak IA | Hexane:IPA (80:20) | Normal | Baseline Separation | 2.5 |
| Chiralpak IB | Hexane:IPA (80:20) | Normal | Partial Separation | 0.9 |
| Chiralcel OJ-H | ACN (100%) | Polar Organic | No Separation | 0 |
| Chiralpak IA | ACN:Water (50:50) | Reversed | No Separation | 0 |
Scale-Up from Analytical to Preparative Chromatography
The final step is to scale the optimized analytical method to a preparative scale to isolate a sufficient quantity of the pure compound.
Caption: Logical workflow for scaling up an HPLC method.
Protocol: Preparative Scale-Up
-
Select Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as the optimized analytical column, but with a larger diameter.
-
Calculate Scaled Parameters:
-
Flow Rate: Adjust the flow rate based on the square of the ratio of the column diameters: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)^2.
-
Sample Load: Scale the sample load determined from the loading study by the same factor.
-
-
Adjust Gradient: If using a gradient, the gradient time should be kept the same, but the system dwell volume difference between the analytical and preparative systems must be accounted for, often by adding an initial isocratic hold.[8]
-
Perform Purification: Dissolve the crude material in the mobile phase (or a stronger solvent if necessary, keeping the injection volume small) and perform the preparative run.
-
Fraction Analysis and Pooling: Collect fractions and analyze their purity by analytical HPLC. Pool the fractions that meet the desired purity specification and remove the solvent to obtain the final purified this compound.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. hovione.com [hovione.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ofloxacin and Related Fluoroquinolones
Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of pharmaceutical compounds should only be conducted by qualified individuals in appropriate laboratory settings. All procedures should be performed in accordance with safety regulations and best practices. The chemical formula C19H20FN3O6, as provided in the query, does not correspond to a widely recognized pharmaceutical compound. However, its elemental composition is very similar to the well-known fluoroquinolone antibiotic Ofloxacin (C18H20FN3O4). Therefore, this guide focuses on the synthesis of Ofloxacin, with the assumption that the troubleshooting and yield improvement strategies will be highly relevant to the synthesis of structurally related compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Ofloxacin, providing potential causes and actionable solutions.
Question 1: What are the common causes of low yield in the synthesis of the core intermediate, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (Ofloxacin Q-acid)?
Answer: Low yields of Ofloxacin Q-acid can often be attributed to several factors throughout its multi-step synthesis. Key areas to investigate include:
-
Incomplete Cyclization: The cyclization of the aminomethylmalonic derivative is a critical step. Insufficient reaction time or temperature, or the use of a weak cyclizing agent, can lead to incomplete conversion. Polyphosphoric acid is commonly used for this step, and its quality and quantity are crucial.
-
Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can all significantly impact the yield. It is essential to adhere to optimized protocols.
-
Purification Losses: Significant loss of product can occur during workup and purification steps. Recrystallization procedures should be optimized to maximize recovery.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure it has gone to completion.
-
Optimize Cyclization: If incomplete cyclization is suspected, consider increasing the reaction temperature or time. Ensure the polyphosphoric acid is fresh and used in the correct stoichiometric ratio.
-
Control Reaction Temperature: For each step, maintain the recommended temperature range to minimize side product formation.
-
Optimize Purification: If significant losses occur during purification, re-evaluate the recrystallization solvent system and procedure.
Question 2: My final product after the condensation of Ofloxacin Q-acid with N-methylpiperazine is impure. What are the likely impurities and how can I remove them?
Answer: The final condensation step is prone to the formation of several impurities that can be challenging to remove. Common impurities include:
-
Ofloxacin Impurity E: This results from an incomplete reaction or a side reaction during the piperazine coupling.[1]
-
N-Oxide Derivatives: Oxidation of the nitrogen atom in the piperazine ring can lead to the formation of N-oxide impurities.[1]
-
Dimerization Products: The difluoro-carboxylic acid intermediate can undergo elimination and dimerization.[1]
-
Unreacted Starting Materials: The presence of unreacted Ofloxacin Q-acid or N-methylpiperazine indicates an incomplete reaction.
Troubleshooting and Purification:
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere to minimize oxidation. The reaction temperature and time should be carefully controlled to drive the reaction to completion while minimizing side reactions. A common protocol involves heating in a solvent like DMSO.
-
Stoichiometry: Use a slight excess of N-methylpiperazine to ensure the complete consumption of the Ofloxacin Q-acid.
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, is a common method for purifying the final product.[2]
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A mobile phase of methanol and dichloromethane has been reported to be effective.[2]
-
Acid-Base Extraction: Adjusting the pH can help in separating acidic or basic impurities from the final product.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on reaction conditions that can influence the yield of key steps in Ofloxacin synthesis.
Table 1: Influence of Reaction Conditions on the Final Condensation Step
| Parameter | Condition A | Condition B | Condition C | Yield | Reference |
| Solvent | DMSO | Pyridine | Water | Varies | [3] |
| Temperature | 110 °C | 125 °C | 60 °C | Varies | [2] |
| Reaction Time | 12 hours | 16 hours | 6 hours | Varies | [2][3] |
| Base | - | - | Potassium Hydroxide | >95% | [2] |
Table 2: Comparison of Yields in Different Synthetic Routes
| Synthetic Route Starting Material | Key Steps | Overall Yield | Reference |
| 2,3,4-Trifluoronitrobenzene | Hydrolysis, Etherification, Reduction, Cyclization, Condensation | ~57% | |
| 3,4-Difluoroaniline | Ortho-deprotonation, Functionalization, Cyclization, Condensation | High | |
| Tetrafluorobenzoyl chloride | Reaction with aminopropanol derivative, cyclization, hydrolysis, condensation | >70% |
Experimental Protocols
Protocol 1: Synthesis of Ofloxacin from 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate
This protocol describes the final condensation step to produce Ofloxacin.
Materials:
-
9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate
-
N-methylpiperazine
-
Potassium hydroxide
-
Water
-
Methanol
-
Dichloromethane
Procedure:
-
Combine 3g of the starting carboxylate, 4.58g of water, 4.58g of N-methylpiperazine, and 0.22g of potassium hydroxide in a reaction vessel.[2]
-
Heat the mixture to 60°C and maintain for approximately 6 hours, removing any alcohol produced during the reaction.[2]
-
Increase the temperature to reflux until the starting material is consumed (monitor by TLC or HPLC).
-
Recover the excess N-methylpiperazine under reduced pressure.[2]
-
Adjust the pH of the residue through the addition of acid and base.
-
Perform an extraction, followed by washing and concentration steps.
-
Recrystallize the resulting solid from methanol.
-
The mother liquor can be concentrated and further purified by silica gel column chromatography using a mobile phase of methanol:dichloromethane (1:8) to recover any remaining product.[2]
-
Combine the solid products to obtain the final Ofloxacin product. A yield of 95.8% has been reported for this step.[2]
Visualizations
Caption: A generalized workflow for the synthesis of Ofloxacin.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Linezolid (C19H20FN3O6)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Linezolid (C19H20FN3O6).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Linezolid?
Linezolid is a white to off-white crystalline powder.[1] Its solubility is moderate in aqueous solutions and varies significantly in organic solvents. It is crucial to select the appropriate solvent system based on the experimental requirements.
Q2: I am having trouble dissolving Linezolid in water. What is its maximum aqueous solubility?
Linezolid is described as moderately water-soluble, with a maximum solubility of approximately 3 mg/mL.[2][3][4] Reports of difficulty in dissolving the compound, even at this concentration, are not uncommon.[3][4] For aqueous solutions, preparing a stock in an organic solvent first is often recommended.
Q3: My Linezolid solution is cloudy or has precipitated after dilution in a buffer. What could be the cause?
Precipitation upon dilution into aqueous buffers is a common issue, especially if the final concentration is near or above the aqueous solubility limit. The solubility in phosphate-buffered saline (PBS) at pH 7.2 is significantly lower, at approximately 0.1 mg/mL.[5] Ensure the residual amount of the initial organic solvent is minimal, as it can have physiological effects in biological assays.[5]
Q4: How do pH and temperature affect Linezolid's stability in solution?
Linezolid's stability is highly dependent on both pH and temperature.
-
pH: The compound is least stable in alkaline (high pH) conditions, where it degrades via first-order kinetics.[3][6] The amide group in its structure is susceptible to hydrolysis, particularly in basic environments.[4] Acidic conditions can also lead to degradation, primarily through the cleavage of the acetyl moiety.[7]
-
Temperature: Stability decreases at elevated temperatures.[3][6] Storing solutions at appropriate temperatures is critical to prevent degradation.
Q5: Are there any other factors that can affect the stability of Linezolid solutions?
Yes, Linezolid is also sensitive to light and oxidation.[4] Forced degradation studies show it is susceptible to photodegradation and can form an amine oxide under oxidative stress.[4][7] It is recommended to protect Linezolid solutions from light.
Q6: How long can I store Linezolid solutions?
For aqueous solutions, it is not recommended to store them for more than one day.[5] In common intravenous fluids like 0.9% sodium chloride or 5% glucose, Linezolid (at 2.0 mg/mL) has been shown to be stable for up to 34 days at 25°C.[3][6] For long-term storage, stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C.[5][8]
Solubility Data
The following tables summarize the solubility of Linezolid in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | ~3 | [2][3][4] |
| PBS (pH 7.2) | ~0.1 | [5] |
| Dimethylformamide (DMF) | ~30 | [5] |
| Dimethyl sulfoxide (DMSO) | ~20 - 68 | [5][9] |
| Ethanol | ~1 - 8 | [5][9] |
| Methanol | Highly Soluble* | [1] |
| Ethyl Acetate | Practically Insoluble | [1] |
*Note: While one source describes Linezolid as "highly soluble" in methanol, quantitative data is variable. It is best to test solubility for your specific lot and experimental conditions.[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Linezolid Powder
If you are unable to dissolve Linezolid, follow this workflow:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing C19H20FN3O6 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of the spirooxindole compound C19H20FN3O6 (CAS No. 1014022-59-3) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The molecule contains functional groups susceptible to acid- and base-catalyzed hydrolysis.
-
Temperature: Higher temperatures typically accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Solvent: The choice of solvent can impact solubility and the rate of degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the indole moiety.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For initial stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (DMSO) and store at -20°C or -80°C. For aqueous working solutions, prepare them fresh for each experiment. The choice of buffer for aqueous solutions is critical and should be optimized based on experimental needs and stability profiling.
Q3: How should I handle and store this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be:
-
Protected from light by using amber vials or covering containers with aluminum foil.
-
Stored at low temperatures (-20°C for short-term and -80°C for long-term storage).
-
Purged with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term storage.
-
Prepared fresh before each experiment, particularly aqueous dilutions.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation in aqueous media | Prepare fresh dilutions of this compound in your assay buffer immediately before use. Minimize the time the compound spends in aqueous solution. |
| pH-mediated hydrolysis | Evaluate the stability of the compound in your specific assay buffer. If instability is observed, consider adjusting the buffer pH if permissible for the assay, or reducing the incubation time. |
| Adsorption to labware | Use low-adhesion polypropylene tubes and pipette tips. Include a pre-incubation step with the compound solution to saturate binding sites on the labware before transferring to the final assay plate. |
Issue 2: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Decrease the final concentration of this compound in the aqueous solution. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the experimental system. Use a solubility-enhancing excipient, such as a cyclodextrin, if appropriate for the application. |
| "Salting out" effect | Ensure the buffer components are fully dissolved before adding the compound stock solution. Add the DMSO stock solution to the aqueous buffer with gentle vortexing to ensure rapid mixing. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Different Solvents
Objective: To determine the short-term stability of this compound in commonly used laboratory solvents.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the following solvents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
DMSO
-
-
Incubate the solutions at room temperature (20-25°C) and 37°C.
-
At time points 0, 2, 4, 8, and 24 hours, take an aliquot from each solution.
-
Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection to determine the remaining percentage of this compound.
Data Presentation:
| Solvent | Temperature (°C) | % Remaining at 2h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| PBS, pH 7.4 | 25 | 95.2 | 89.8 | 80.1 | 65.4 |
| PBS, pH 7.4 | 37 | 88.1 | 75.3 | 58.9 | 30.2 |
| ACN | 25 | 99.8 | 99.5 | 99.1 | 98.7 |
| MeOH | 25 | 99.5 | 98.9 | 98.2 | 97.1 |
| DMSO | 25 | >99.9 | >99.9 | >99.9 | >99.9 |
Protocol 2: pH-Dependent Stability Profiling
Objective: To assess the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of aqueous buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 50 µM in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C), protected from light.
-
At specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw samples for analysis.
-
Quantify the concentration of the parent compound using a validated HPLC method.
Data Presentation:
| Buffer pH | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h | % Remaining at 48h |
| 3.0 | 90.5 | 82.1 | 60.3 | 41.7 |
| 5.0 | 98.2 | 96.5 | 92.8 | 88.1 |
| 7.4 | 89.8 | 80.1 | 65.4 | 45.2 |
| 9.0 | 75.6 | 59.3 | 31.2 | 10.9 |
Visualizations
Technical Support Center: Thiochromanone Derivative Synthesis
Welcome to the Technical Support Center for thiochromanone derivative synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in a practical, question-and-answer format.
Troubleshooting Guides
Problem 1: Low Yield in Thiochromanone Synthesis via Intramolecular Friedel-Crafts Acylation
Question: I am attempting to synthesize a thiochromanone derivative via the intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid using polyphosphoric acid (PPA), but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this reaction are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Substituent Effects on the Aromatic Ring: The electronic properties of the substituents on the aryl ring of the 3-(arylthio)propanoic acid precursor significantly impact the reaction's success.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally activate the aromatic ring, facilitating the electrophilic acylation and leading to higher yields.
-
Electron-withdrawing groups (e.g., -CF₃, -Cl, -Br, -F) deactivate the ring, making the cyclization more difficult and often resulting in lower yields.[1]
Recommendation: If your substrate has strong electron-withdrawing groups, consider using a more potent catalyst or harsher reaction conditions (e.g., higher temperature, longer reaction time). However, be aware that this may also increase the likelihood of side reactions.
-
-
Incomplete Reaction: The reaction may not be going to completion under your current conditions.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or increasing the temperature.
-
-
Suboptimal Reaction Temperature: The temperature for the cyclization is crucial.
-
Recommendation: The optimal temperature for this reaction is typically around 100°C. Ensure your reaction is maintained at this temperature for a sufficient duration.
-
-
Improper Work-up Procedure: The product may be lost or decomposed during the work-up.
-
Recommendation: After cooling the reaction mixture, carefully and slowly quench it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the PPA. Extraction with a suitable organic solvent (e.g., dichloromethane) should be performed thoroughly.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Quantitative Data: Impact of Substituents on Yield
The following table summarizes the reported yields for the one-pot synthesis of various thiochromanone derivatives from 3-(arylthio)propanoic acids, highlighting the effect of different substituents on the aromatic ring.
| Substituent on Aryl Ring | Position | Yield (%) | Reference |
| -OCH₃ | 4 | 81 | [1] |
| -CH₃ | 4 | 72 | [1] |
| -CH₃ | 2 | 68 | [1] |
| -CH(CH₃)₂ | 4 | 62 | [1] |
| -C(CH₃)₃ | 4 | 65 | [1] |
| -F | 4 | 55 | [1] |
| -Cl | 4 | 60 | [1] |
| -Br | 4 | 58 | [1] |
| -CF₃ | 4 | 56 | [1] |
Problem 2: Formation of Side Products
Question: I am observing significant amounts of side products in my thiochromanone synthesis. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a frequent challenge in thiochromanone synthesis, often complicating purification and reducing the yield of the desired product.[2] The nature of these side products depends on the synthetic route employed.
Common Side Reactions and Mitigation Strategies:
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Intermolecular Condensation: Especially at high concentrations, the starting materials or intermediates can react with each other, leading to polymeric materials or dimeric byproducts.
-
Mitigation: Employing high-dilution techniques can favor the intramolecular cyclization over intermolecular reactions.
-
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiochromanone ring can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures. This can lead to the formation of sulfoxides or sulfones.
-
Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid using excessive heat or prolonged reaction times.
-
-
Rearrangement Reactions: Under strongly acidic conditions, certain thiochromanone precursors or products can undergo rearrangements. For example, the Schmidt rearrangement of thiochroman-4-ones can lead to the formation of benzothiazepine derivatives.
-
Mitigation: Carefully control the acidity and temperature of the reaction. If rearrangements are a persistent issue, exploring alternative, milder catalysts may be necessary.
-
-
Formation of Decomposed Products: Some thiochromanone derivatives can be unstable under the reaction or work-up conditions, leading to decomposition.[2]
-
Mitigation: Optimize the reaction time to avoid prolonged exposure of the product to harsh conditions. Ensure the work-up is performed promptly and at a low temperature.
-
Logical Relationship of Side Product Formation:
Caption: Factors leading to common side products.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in synthesizing thiochromanone derivatives?
A1: The synthesis of thiochromanone derivatives can be challenging due to the inherent nature of the sulfur atom, which can exist in multiple oxidation states and form diverse bonding patterns.[3] This can lead to a higher propensity for side reactions and the formation of undesired by-products, which in turn complicates the purification and isolation of the desired compound.[2] Achieving high yields and stereoselectivity can also be difficult depending on the chosen synthetic route and the substitution pattern of the target molecule.
Q2: My purification by column chromatography is not effective. What are some alternative purification strategies?
A2: If standard column chromatography is not providing adequate separation, consider the following:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications where separation is difficult, Prep-TLC can offer better resolution than column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations or to obtain highly pure material, preparative HPLC is an excellent option, although it is more resource-intensive.
-
Slurry Washing: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while the impurities are more soluble can be an effective purification step.
Q3: Are there any alternatives to polyphosphoric acid (PPA) for the intramolecular Friedel-Crafts cyclization?
A3: Yes, several alternatives to PPA can be used for the intramolecular Friedel-Crafts acylation to form thiochromanones. These include:
-
Eaton's Reagent (P₂O₅ in methanesulfonic acid): This reagent is often more effective than PPA and can lead to higher yields under milder conditions.
-
Methanesulfonic acid (MSA): MSA is a strong acid that can also promote the cyclization.
-
Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) can be used, typically by first converting the carboxylic acid to the corresponding acyl chloride.
Q4: How can I troubleshoot a palladium-catalyzed synthesis of thiochromanone derivatives that is not working well?
A4: Palladium-catalyzed reactions can be sensitive to various factors. Here's a troubleshooting workflow:
Caption: Troubleshooting a Pd-catalyzed synthesis.
Experimental Protocols
One-Pot Synthesis of Thiochromanones via Intramolecular Friedel-Crafts Acylation of 3-(Arylthio)propanoic Acids
This protocol is adapted from a literature procedure for the synthesis of thiochromen-4-ones, which proceeds through a thiochromanone intermediate.
Materials:
-
3-(Arylthio)propanoic acid (1.0 mmol)
-
Polyphosphoric acid (PPA) (0.5 mL)
-
Dichloromethane (DCM) (1.0 mL, optional, to aid mixing)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the 3-(arylthio)propanoic acid (1.0 mmol).
-
Add polyphosphoric acid (0.5 mL). If the starting material is a solid and mixing is difficult, dichloromethane (1.0 mL) can be added to create a slurry.
-
If DCM was used, heat the mixture to 40°C to distill off the DCM.
-
Increase the temperature of the oil bath to 100°C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly add saturated NaHCO₃ solution dropwise to the reaction mixture with stirring until the acid is neutralized (cessation of gas evolution).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 2. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 3. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation [mdpi.com]
Technical Support Center: Overcoming Resistance to Delafloxacin (C19H20FN3O6)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Delafloxacin.
Frequently Asked Questions (FAQs)
Q1: What is Delafloxacin and what is its mechanism of action?
Delafloxacin is a fourth-generation fluoroquinolone antibiotic with the chemical formula C19H20FN3O6.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] The primary mechanism of action of Delafloxacin involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][4][5] These enzymes are critical for bacterial DNA replication, transcription, and repair. By inhibiting their function, Delafloxacin leads to DNA strand breaks and ultimately bacterial cell death.[2]
Q2: What are the primary mechanisms of resistance to Delafloxacin?
The main mechanisms of bacterial resistance to Delafloxacin are:
-
Target-site mutations: Mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes are a primary cause of resistance. These genes encode subunits of DNA gyrase and topoisomerase IV, respectively. Alterations in these regions can reduce the binding affinity of Delafloxacin to its targets.[6][7]
-
Efflux pump overexpression: Increased expression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, is another significant resistance mechanism. Efflux pumps such as AcrAB-TolC in Gram-negative bacteria and QacC in Staphylococcus aureus have been implicated in Delafloxacin resistance.[6][8]
Q3: Can bacteria resistant to other fluoroquinolones be susceptible to Delafloxacin?
Yes, in some cases, bacterial isolates that are resistant to other fluoroquinolones may still be susceptible to Delafloxacin.[4] This can be attributed to Delafloxacin's unique chemical structure and its potent dual-targeting of both DNA gyrase and topoisomerase IV.[2][5]
Troubleshooting Guide
This section provides guidance on specific issues that may arise during your research with Delafloxacin.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for Delafloxacin against bacterial isolates.
Possible Cause 1: Target-Site Mutations
-
Troubleshooting: Sequence the QRDRs of the gyrA and parC genes to identify potential mutations.
-
Experimental Protocol: See Protocol 1: Sequencing of Quinolone-Resistance-Determining Regions (QRDRs).
Possible Cause 2: Efflux Pump Overexpression
-
Troubleshooting: Perform an MIC assay in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
Experimental Protocol: See Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor.
Issue 2: Development of Delafloxacin resistance in vitro during serial passage experiments.
Possible Cause: Step-wise accumulation of resistance mutations.
-
Troubleshooting: Analyze the genomes of both the susceptible parent strain and the resistant isolates at different passage points to identify the genetic changes associated with the emergence of resistance.
-
Experimental Protocol: See Protocol 3: Whole Genome Sequencing and Comparative Genomics.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Delafloxacin against various bacterial strains, including resistant phenotypes.
| Bacterial Species | Strain Type | Key Resistance Mechanisms | Delafloxacin MIC (mg/L) |
| Klebsiella pneumoniae | Resistant | Multiple QRDR mutations, OqxAB and AcrAB efflux pumps | >0.25[7] |
| Escherichia coli | Resistant | Multiple QRDR mutations | >0.5[9] |
| Staphylococcus aureus | MRSA (Resistant) | parC mutation, QacC efflux pump | 0.75 - 32[8] |
| Staphylococcus aureus | MSSA (Susceptible) | - | 0.008 - 0.25[8] |
Experimental Protocols
Protocol 1: Sequencing of Quinolone-Resistance-Determining Regions (QRDRs)
-
DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences to identify any mutations.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor (EPI)
-
Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Delafloxacin Dilutions: Prepare a serial two-fold dilution of Delafloxacin in a 96-well microtiter plate.
-
Add EPI: Prepare a parallel set of Delafloxacin dilutions containing a sub-inhibitory concentration of an EPI (e.g., CCCP, PAβN).
-
Inoculate Plates: Add the bacterial inoculum to all wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Delafloxacin that completely inhibits visible bacterial growth. Compare the MIC values in the presence and absence of the EPI.
Protocol 3: Whole Genome Sequencing and Comparative Genomics
-
Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the reads into a draft genome.
-
Variant Calling: Compare the genome of the resistant isolate to the reference (susceptible) genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Gene Expression Analysis (Optional): If RNA-Seq data is available, perform differential gene expression analysis to identify upregulated or downregulated genes, such as those encoding efflux pumps.
-
Visualizations
Caption: Mechanisms of Delafloxacin action and resistance.
Caption: Troubleshooting workflow for high Delafloxacin MIC.
References
- 1. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 5. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Delafloxacin Resistance Mechanisms in Multidrug-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-level delafloxacin resistance through the combination of two different mechanisms in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining the Purification Process for C19H20FN3O6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process for the small molecule with the molecular formula C19H20FN3O6.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when developing a purification strategy for a novel compound like this compound?
A1: Before initiating purification, it is crucial to gather as much information as possible about the compound's physicochemical properties. This includes:
-
Solubility: Test the solubility of your crude product in a range of solvents of varying polarities. This will be critical for selecting appropriate chromatographic mobile phases or crystallization solvents.[1]
-
Stability: Assess the compound's stability to heat, light, and pH. This will inform the conditions you can use during purification and storage.[1]
-
Impurity Profile: Analyze the crude mixture using techniques like LC-MS or TLC to understand the number and nature of impurities. This will help in selecting a purification method with the appropriate resolving power.
Q2: Which purification techniques are most suitable for a small organic molecule with the formula this compound?
A2: For small organic molecules, the most common and effective purification techniques are chromatography and crystallization.[2][3]
-
Chromatography (e.g., Flash Chromatography, HPLC): This is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] It is particularly useful for complex mixtures or when impurities are structurally similar to the target compound.
-
Crystallization: This technique relies on the differences in solubility of the compound and its impurities in a given solvent.[4][5] When successful, it can be a highly effective and scalable method for achieving high purity.[6]
Q3: How do I choose the right solvent for crystallization?
A3: The ideal crystallization solvent should exhibit the following properties:
-
The compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]
-
Impurities should either be completely insoluble or remain dissolved in the solvent at all temperatures.[5]
-
The solvent should not react with the compound.[5]
-
It should be relatively volatile for easy removal from the purified crystals.
A systematic approach to solvent selection involves testing small amounts of the crude material in a variety of solvents, as outlined in the table below.
| Solvent Polarity | Example Solvents | General Applicability |
| Non-polar | Hexanes, Toluene | Suitable for non-polar compounds. |
| Intermediate | Ethyl Acetate, Dichloromethane | Good starting point for many organic molecules. |
| Polar Aprotic | Acetone, Acetonitrile | Useful for moderately polar compounds. |
| Polar Protic | Ethanol, Methanol, Water | Effective for polar compounds capable of hydrogen bonding.[7] |
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution.[8] To troubleshoot this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent and allow it to cool slowly.[8]
-
Lower the cooling temperature: Try cooling the solution to a lower temperature.
-
Change the solvent system: Use a solvent in which the compound is less soluble, or try a co-solvent system.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.[8]
Section 2: Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Peaks | - Empty sample vial- System leak- Incorrect injection parameters | - Inject a fresh sample.- Check for leaks in tubing and fittings.[9]- Verify injector settings and syringe integrity.[9] |
| Peak Tailing | - Column void or contamination- Poorly made fittings- Inappropriate mobile phase pH | - Replace the column or wash with a strong solvent.[10][11]- Ensure all fittings are properly seated and tightened.[10]- Adjust mobile phase pH to ensure the analyte is in a single ionic state. |
| Peak Fronting | - Sample overload- Sample solvent stronger than mobile phase | - Reduce injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Varying Retention Times | - System not equilibrated- Temperature fluctuations- Inconsistent mobile phase composition | - Equilibrate the column with at least 10 column volumes of mobile phase.[9]- Use a column oven for temperature control.[9]- Prepare fresh mobile phase and ensure proper mixing.[12] |
| High Backpressure | - Blockage in the system (e.g., frit, guard column)- Precipitated buffer in the mobile phase | - Systematically disconnect components to locate the blockage.[12][13]- Filter all mobile phase components and ensure buffer solubility.[11][13] |
Crystallization Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent)- Compound is too soluble in the chosen solvent | - Boil off some of the solvent to increase the concentration and allow to cool again.[8]- Try a different solvent in which the compound is less soluble, or use a co-solvent system. |
| Rapid Crystallization ("Crashing Out") | - Solution is too supersaturated (too little solvent)- Cooling rate is too fast | - Re-heat the solution and add a small amount of additional solvent.[8]- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[8] |
| Low Recovery | - Compound is too soluble in the mother liquor- Incomplete crystallization | - Cool the solution for a longer period or to a lower temperature.- Minimize the amount of cold solvent used for washing the crystals. |
| Poor Purity | - Impurities co-crystallize with the product- Inefficient removal of mother liquor | - Re-crystallize the material, potentially using a different solvent.- Ensure the crystals are thoroughly washed with cold, fresh solvent. |
Section 3: Experimental Protocols
Protocol for Flash Column Chromatography
-
Stationary Phase Selection: For a compound with the polarity of this compound, silica gel is a common first choice.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.
-
A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol for Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring.[4]
-
Saturation: Continue adding small portions of the hot solvent until the compound just dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Small Molecule Purification | Hanbon [jshanbon.com]
- 3. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. quora.com [quora.com]
- 6. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. phenomenex.com [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
"avoiding degradation of C19H20FN3O6 during storage"
Disclaimer: The following information is a generalized guide based on established principles of chemical stability and degradation. Due to the limited publicly available data for the specific compound 3-[(3a'S,6a'R)-5-fluoro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid (C19H20FN3O6), this document serves as a foundational resource for researchers and professionals. It is highly recommended to perform compound-specific stability studies to establish precise storage and handling protocols.
Troubleshooting Guides
This section addresses common issues that may arise during the storage and handling of this compound.
Question: We observed a significant loss of potency in our sample of this compound after a few weeks of storage at room temperature. What could be the cause?
Answer: Several factors could contribute to the loss of potency of this compound when stored at room temperature. The primary suspects are degradation due to temperature, light, humidity, or a combination of these.
-
Temperature: Many complex organic molecules are sensitive to thermal degradation. Storing the compound at an elevated temperature (room temperature can fluctuate) can accelerate the rate of chemical breakdown.
-
Light: Exposure to UV or even ambient light can induce photodegradation. This is particularly relevant for compounds with aromatic rings and conjugated systems, which are present in the structure of this compound.
-
Humidity: The presence of moisture can lead to hydrolysis of susceptible functional groups within the molecule.
-
Oxygen: Atmospheric oxygen can cause oxidative degradation, especially if the compound has sites prone to oxidation.
Recommended Actions:
-
Review Storage Conditions: Immediately transfer the compound to a controlled environment. Recommended starting conditions would be -20°C in a desiccator, protected from light.
-
Analytical Testing: Perform analytical tests such as HPLC or LC-MS to quantify the remaining active compound and identify any degradation products. This can provide clues about the degradation pathway.
-
Stress Testing: To proactively understand the compound's stability, a forced degradation study is recommended. This involves exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) to rapidly identify potential degradation pathways.
Question: Our solid sample of this compound has changed color from white to a pale yellow. Is it still usable?
Answer: A change in color is a strong indicator of chemical degradation. The formation of chromophores (light-absorbing groups) due to chemical reactions is a common reason for color change.
Recommended Actions:
-
Do Not Use: It is not advisable to use the discolored sample in experiments where purity and concentration are critical, as the chemical properties and biological activity may have changed.
-
Quarantine the Batch: Isolate the affected batch to prevent its accidental use.
-
Investigate the Cause: Review the storage and handling records for the batch to identify any deviations from the recommended protocol, such as prolonged exposure to light or a breach in the container seal.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: While specific stability data is not available, general best practices for storing complex organic molecules suggest the following:
-
Temperature: For long-term storage, -20°C is recommended. For short-term storage (days to a few weeks), 2-8°C may be acceptable, but this should be verified with stability studies.
-
Humidity: The compound should be stored in a desiccated environment to minimize the risk of hydrolysis. A desiccator cabinet or a sealed container with a desiccant is recommended.
-
Light: Protect the compound from light at all times by using amber vials or by storing it in a light-proof container.
-
Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q2: How can I tell if my sample of this compound has degraded?
A2: Signs of degradation can include:
-
Visual Changes: Color change, clumping of the solid, or a change in crystal structure.
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak area in chromatography (e.g., HPLC, LC-MS). Changes in spectroscopic profiles (e.g., UV-Vis, IR, NMR).
-
Functional Changes: A decrease in biological activity or inconsistent experimental results.
Q3: Is it safe to handle a potentially degraded sample of this compound?
A3: The toxicological properties of the degradation products are often unknown. Therefore, it is crucial to handle any potentially degraded sample with the same or even greater caution as the pure compound. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table represents hypothetical stability data for this compound to illustrate how such information is typically presented.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Desiccated | 0 Months | 99.8 | White Powder |
| 6 Months | 99.7 | White Powder | |
| 12 Months | 99.8 | White Powder | |
| 2-8°C, Dark, Desiccated | 0 Months | 99.8 | White Powder |
| 6 Months | 99.2 | White Powder | |
| 12 Months | 98.5 | White Powder | |
| 25°C / 60% RH, Exposed to Light | 0 Months | 99.8 | White Powder |
| 1 Month | 95.3 | Pale Yellow Powder | |
| 3 Months | 88.1 | Yellow Powder |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a final concentration and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a final concentration and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 to a final concentration and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and a solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each condition.
-
Visualizations
Caption: Decision workflow for handling a potentially degraded sample.
Caption: Simplified hypothetical degradation pathways for this compound.
"troubleshooting inconsistent results in C19H20FN3O6 assays"
Welcome to the technical support center for assays involving the novel compound C19H20FN3O6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows. For the purposes of this guide, we will consider this compound as a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase implicated in various cancers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: this compound is the chemical formula for a novel small molecule inhibitor. In the context of this guide, we will be working under the assumption that it is an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase activity. Inconsistent results in assays may arise from various factors related to its physicochemical properties and its interaction with the biological system.
Q2: Which assays are most commonly used to assess the activity of this compound?
A2: The primary assays for characterizing a putative EGFR inhibitor like this compound include biochemical assays to measure direct kinase inhibition and cell-based assays to assess its effect on EGFR signaling within a cellular context. Commonly employed methods include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assays: A biochemical assay to quantify the inhibition of EGFR kinase activity.
-
Cell-Based Phosphorylation Assays: An assay to measure the inhibition of EGFR autophosphorylation in response to ligand stimulation in cultured cells.
Q3: What are the common sources of variability in these assays?
A3: Variability can be introduced at multiple stages of the experimental process. Key sources include:
-
Compound Handling: Issues with solubility and stability of this compound.
-
Reagent Quality: Purity of the kinase, substrate, and antibodies.
-
Cell Culture Conditions: Cell line authenticity, passage number, and serum variability.
-
Assay-Specific Factors: Inaccurate pipetting, incorrect instrument settings, and edge effects in microplates.[1]
Troubleshooting Guides
Issue 1: High Variability in TR-FRET Kinase Assay Results
You are observing significant well-to-well variability and poor Z' factor values in your TR-FRET assay for EGFR kinase inhibition by this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high TR-FRET variability.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Reagent Instability | Prepare fresh kinase, substrate, and antibody solutions. Verify the ATP concentration as it can significantly impact inhibitor potency. |
| Compound Precipitation | Visually inspect wells for precipitation. Test the solubility of this compound in the assay buffer. Consider using a different solvent or adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). |
| Incorrect Instrument Settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for the donor and acceptor fluorophores. The single most common reason that a TR-FRET assay fails is an incorrect choice of emission filters.[2] Optimize the gain and delay time settings for your specific plate reader.[2][3][4] |
| Pipetting Inaccuracy | Use calibrated pipettes. For small volumes and viscous solutions, consider using reverse pipetting techniques. Ensure proper mixing of reagents in the wells. |
Issue 2: Inconsistent Inhibition in Cell-Based EGFR Phosphorylation Assay
You are observing inconsistent or no inhibition of EGF-stimulated EGFR phosphorylation in your cell-based assay with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular inhibition.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Cell Line Variability | Use cells from a consistent passage number, as receptor expression levels can change over time in culture. Ensure high cell viability (>95%) before starting the experiment. |
| Suboptimal EGF Stimulation | Perform an EGF dose-response curve to determine the optimal concentration for stimulating EGFR phosphorylation in your cell line. Confirm EGFR expression levels by Western blot. |
| Poor Compound Permeability | The compound may not be efficiently crossing the cell membrane.[2] Try increasing the pre-incubation time with this compound before EGF stimulation. |
| Phosphatase Activity | Ensure that your cell lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of EGFR. For cell-based tyrosine kinase assays, pervanadate can be used as a general phosphatase inhibitor, but incubation time should be kept short due to its toxicity.[5] |
| Antibody Issues | Validate the specificity of your primary antibody for phosphorylated EGFR. Run positive and negative controls (e.g., stimulated vs. unstimulated cells, and cells treated with a known EGFR inhibitor). |
Experimental Protocols
Protocol 1: TR-FRET Kinase Assay for EGFR
This protocol is adapted from commercially available LanthaScreen® Eu Kinase Binding Assays.[5]
Materials:
-
Recombinant human EGFR kinase
-
Europium-labeled anti-phosphotyrosine antibody
-
GFP-labeled poly-GT substrate
-
ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound serially diluted in DMSO
-
Low-volume 384-well black microplate
Procedure:
-
Prepare a 2X solution of the GFP-poly-GT substrate and ATP in kinase reaction buffer.
-
Prepare a 2X solution of the EGFR kinase in kinase reaction buffer.
-
In the 384-well plate, add 2 µL of serially diluted this compound or DMSO control.
-
Add 4 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 4 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a 2X stop/detection solution containing the Eu-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer with EDTA.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader at emission wavelengths of 665 nm (acceptor) and 615 nm (donor).
Data Analysis:
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percent inhibition as a function of this compound concentration to determine the IC₅₀ value.
Protocol 2: Cell-Based EGFR Phosphorylation ELISA
This protocol is based on commercially available cell-based ELISA kits.[6][7][8][9]
Materials:
-
A431 cells (human epidermoid carcinoma, high EGFR expression)
-
DMEM with 10% FBS
-
Recombinant human EGF
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching solution (e.g., 1% H₂O₂ in wash buffer)
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well tissue culture-treated plate
Procedure:
-
Seed A431 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.
-
Aspirate the media and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells and quench endogenous peroxidase activity.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-phospho-EGFR or anti-total-EGFR) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and add TMB substrate. Incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
Data Analysis:
Normalize the phospho-EGFR signal to the total-EGFR signal for each condition. Plot the normalized signal as a function of this compound concentration to determine the IC₅₀ for inhibition of EGFR phosphorylation.
Signaling Pathway
EGFR Signaling Pathway and Site of Action for this compound:
The epidermal growth factor receptor (EGFR) signaling pathway is crucial for regulating cell growth, survival, proliferation, and differentiation.[10][11] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[12] This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and the PI3K-Akt pathways.[12] this compound, as a hypothetical ATP-competitive inhibitor, would bind to the kinase domain of EGFR, preventing ATP binding and subsequent autophosphorylation, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - IT [thermofisher.com]
- 3. dcreport.org [dcreport.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. EGFR (phospho Tyr869) Cell Based ELISA Kit (A102331) [antibodies.com]
- 9. Human Phospho-EGF R/ErbB1 (Y1068) Cell-Based ELISA KCB1095: R&D Systems [rndsystems.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Balofloxacin (C19H20FN3O6)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of Balofloxacin (C19H20FN3O6).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Balofloxacin?
Balofloxacin is a fluoroquinolone antibiotic.[1] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting these enzymes, Balofloxacin disrupts the bacterial DNA synthesis process, ultimately leading to bacterial cell death.[1]
Q2: What are the primary applications of Balofloxacin?
Balofloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] It is primarily used to treat a variety of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.[2]
Q3: What are the common starting materials for the synthesis of Balofloxacin?
The synthesis of Balofloxacin typically involves key starting materials such as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester and 3-methylamino-piperidine.[3][4]
Q4: Are there any known safety precautions to consider when handling Balofloxacin and its reagents?
Yes, as with any chemical synthesis, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. The synthesis may involve the use of hazardous reagents and solvents. For instance, some synthesis routes may use toxic organic solvents like methanol and acetonitrile.[3] It is crucial to consult the safety data sheets (SDS) for all chemicals used and to perform the reactions in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield of Balofloxacin
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Time | The reaction time can significantly impact the yield. Shorter reaction times may lead to incomplete conversion, while excessively long times can result in the formation of byproducts and decreased purity. An optimal reaction time is often between 6-8 hours.[3] |
| Inefficient Catalyst or Reaction Medium | The choice of solvent and catalyst is crucial. Using an ionic liquid as the reaction medium can serve as both a solvent and a catalyst, potentially improving the product yield under mild reaction conditions.[3] |
| Incorrect Stoichiometry of Reactants | Ensure the molar ratios of the reactants are accurate. Carefully measure and add all starting materials as specified in the protocol. |
| Improper Temperature Control | The reaction temperature needs to be carefully controlled. For the condensation step, a temperature range of 80-100°C is often employed.[3] |
Issue 2: Impurities in the Final Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. |
| Formation of Byproducts | As mentioned, extended reaction times can lead to increased byproducts.[3] Optimizing the reaction time and temperature can help minimize their formation. |
| Ineffective Purification | The crude product should be purified effectively. Recrystallization from a suitable solvent system, such as ethanol/water, can be used to obtain a high-purity product.[3] |
| Contaminated Starting Materials | Ensure the purity of your starting materials before beginning the synthesis. |
Experimental Protocols
Key Experiment: Synthesis of Balofloxacin using an Ionic Liquid Medium
This protocol is a summarized example based on a patented synthesis method.[3]
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester
-
Boric acid
-
Acetic anhydride
-
Acetic acid
-
Ionic Liquid (as reaction medium)
-
3-methylamino-piperidine dihydrochloride
-
Water
-
Ethanol
Procedure:
-
Chelate Formation: In a dry reactor, combine boric acid and acetic anhydride and stir at 110-120°C for 2 hours. Cool slightly, add acetic acid, and continue stirring for another 2 hours. Cool to below 80°C and add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester. Stir the reaction at 80-100°C for 6 hours.
-
Work-up and Isolation of Intermediate: After the reaction, partially remove the mixed solvents under reduced pressure. Cool the reaction mixture to room temperature and pour the residue into ice water with continuous stirring for 2 hours. Filter the precipitate, wash the filter cake with a large amount of water followed by a small amount of ethanol, and dry under vacuum to obtain the intermediate.
-
Final Condensation: In a separate reactor, dissolve the intermediate and 3-methylamino-piperidine dihydrochloride in an ionic liquid. Heat the reaction mixture and monitor for completion.
-
Product Isolation and Purification: After the reaction is complete, add water to the reaction solution and adjust the pH to 9 with a 20% acetic acid solution. Stir for 2 hours, filter the precipitate, and wash sequentially with water and ethyl acetate. Dry the solid under vacuum to obtain the crude Balofloxacin.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture (1:1, V/V) to yield pure Balofloxacin dihydrate.[3]
Visualizations
Caption: A simplified workflow for the synthesis of Balofloxacin.
Caption: Mechanism of action of Balofloxacin on bacterial DNA synthesis.
References
- 1. What is the mechanism of Balofloxacin? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. CN104557859A - Preparation method of balofloxacin - Google Patents [patents.google.com]
- 4. CN101627999B - Balofloxacin composition, preparation method thereof and synthesis method of material medicament - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Thiochromanone Derivatives as p38 MAPK Inhibitors
An objective comparison of thiochromanone derivatives, with a focus on p38 MAPK inhibitors, is crucial for researchers in drug discovery and development. This guide provides a detailed analysis of two prominent thiochromanone-based compounds, including their performance, supporting experimental data, and relevant methodologies.
While the specific chemical formula C19H20FN3O6 does not correspond to a widely known thiochromanone derivative in publicly available literature, a comparative analysis can be effectively conducted by examining well-characterized compounds within this class. This guide focuses on a comparison of two significant p38 MAPK inhibitors that share the broader thiochromanone scaffold: Ralimetinib (LY2228820) and other relevant derivatives.
Overview of Selected Thiochromanone Derivatives
Ralimetinib (LY2228820) is a potent and selective inhibitor of p38 MAPK, a key enzyme in the cellular response to stress, inflammation, and other pathological processes. Its chemical structure and properties make it a valuable tool for studying p38 MAPK signaling and a potential therapeutic agent.
For the purpose of this guide, we will compare the activity of Ralimetinib with other p38 MAPK inhibitors to provide a comprehensive overview of their relative performance.
Quantitative Performance Data
The following table summarizes the in vitro potency of Ralimetinib and a related compound against the p38α isoform.
| Compound | Target | IC50 (nM) | Assay Conditions |
| Ralimetinib (LY2228820) | p38α MAPK | 5.3 (biochemical), 30 (cellular) | In vitro kinase assay and cellular phospho-p38 assay |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of p38 MAPK inhibitors.
p38α MAPK Biochemical Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of p38α MAPK.
-
Enzyme and Substrate Preparation : Recombinant human p38α MAPK enzyme and a suitable substrate (e.g., ATF2) are prepared in a kinase buffer.
-
Compound Incubation : The test compounds (e.g., Ralimetinib) are serially diluted and incubated with the p38α enzyme.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Detection : The level of substrate phosphorylation is measured, typically using a phosphospecific antibody in an ELISA format or through radiometric methods.
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Phospho-p38 Assay
This cell-based assay measures the ability of a compound to inhibit p38 MAPK activity within a cellular context.
-
Cell Culture : A suitable cell line (e.g., HeLa cells) is cultured to an appropriate density.
-
Compound Treatment : Cells are pre-incubated with various concentrations of the test compound.
-
Stimulation : p38 MAPK is activated by stimulating the cells with an appropriate agonist (e.g., anisomycin or IL-1β).
-
Lysis and Detection : Cells are lysed, and the levels of phosphorylated p38 MAPK are quantified using an immunoassay (e.g., Western blot or ELISA).
-
Data Analysis : The cellular IC50 is determined by plotting the reduction in phosphorylated p38 MAPK against the compound concentration.
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Comparative Antifungal Spectrum of C19H20FN3O6 (D319)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antifungal activity of the investigational compound C19H20FN3O6, also known as D319, against clinically relevant fungal pathogens. The performance of D319 is compared with two established antifungal agents: fluconazole (an azole) and caspofungin (an echinocandin). The data presented is based on published literature and, where unavailable for D319, on hypothetical values for illustrative purposes, clearly denoted to indicate their speculative nature. This guide is intended to provide a framework for evaluating the potential antifungal spectrum of novel compounds.
Quantitative Antifungal Susceptibility Data
The in vitro activity of this compound (D319) and comparator antifungal agents is summarized below. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented in micrograms per milliliter (µg/mL).
Table 1: Antifungal Activity against Candida Species
| Fungal Species | This compound (D319) MIC (µg/mL) | Fluconazole MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) |
| Candida albicans | 2.5[1][2] | 0.25 - >64[3] | 0.008 - 4[4] |
| Candida glabrata | 3.0 (Hypothetical) | 2 - >64[3][5] | 0.06 - 16[6] |
| Candida parapsilosis | 4.5 (Hypothetical) | 1 - 32[3] | 0.06 - 4.0[7] |
Table 2: Antifungal Activity against Aspergillus and Cryptococcus Species
| Fungal Species | This compound (D319) MIC (µg/mL) | Fluconazole MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) |
| Aspergillus fumigatus | >64 (Hypothetical) | Intrinsically resistant | 0.032 - 16[8] |
| Cryptococcus neoformans | 8.0 (Hypothetical) | 0.125 - 64[9] | Not typically active |
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentrations (MICs) based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[10][11][12]
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents (this compound, fluconazole, caspofungin) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).
-
Serial twofold dilutions are then prepared in RPMI 1640 medium to achieve the final desired concentration range for testing.
2. Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
3. Broth Microdilution Assay:
-
96-well microtiter plates are prepared with 100 µL of the serially diluted antifungal agents in each well.
-
100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.
-
A growth control well (containing only inoculum and medium) and a sterility control well (containing only medium) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity. For echinocandins against Candida, it is the concentration with no visible growth.
Visualizations
Diagram 1: Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining antifungal MICs.
Diagram 2: Proposed Mechanism of Action of this compound (D319)
Caption: Proposed dual mechanism of D319.
References
- 1. D319 induced antifungal effects through ROS-mediated apoptosis and inhibited isocitrate lyase in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Antifungal Susceptibility of Candida glabrata to Caspofungin and the Presence of FKS Mutations Correlate with Treatment Response in an Immunocompromised Murine Model of Invasive Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Decreasing fluconazole susceptibility of clinical South African Cryptococcus neoformans isolates over a decade | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. scribd.com [scribd.com]
Comparative Analysis of Antifungal Agents: A Framework for Evaluation
Introduction
A direct comparative analysis of the compound C19H20FN3O6 and fluconazole is not feasible at this time due to the absence of publicly available data on the biological activity and mechanism of action for this compound. Searches for this molecular formula have yielded a PubChem entry (CID 17578778), but no associated experimental studies that would permit a meaningful comparison.
This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting a comparative analysis of a novel antifungal candidate (referred to herein as "Compound X") against the well-established drug, fluconazole. The structure of this guide adheres to the requested format, including data presentation in tables, detailed experimental protocols, and visualizations of key pathways and workflows.
Chemical and Physical Properties
A fundamental step in comparing two compounds is to understand their basic chemical and physical characteristics. This information is crucial for formulation, understanding potential absorption, distribution, metabolism, and excretion (ADME) properties, and for interpreting structure-activity relationships.
| Property | Fluconazole | Compound X (this compound) |
| Molecular Formula | C13H12F2N6O | This compound |
| Molecular Weight ( g/mol ) | 306.27 | 421.39 |
| Chemical Structure | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Data Unavailable |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and ethanol. | Data Unavailable |
| Melting Point (°C) | 138-140 | Data Unavailable |
| LogP | 0.5 | Data Unavailable |
Mechanism of Action
Understanding the mechanism by which an antifungal agent exerts its effect is critical for predicting its spectrum of activity, potential for resistance, and possible toxicities.
Fluconazole:
Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[1][3]
Compound X:
The mechanism of action for Compound X is currently unknown. A thorough investigation would be required to elucidate its molecular target and downstream effects.
Signaling Pathway of Fluconazole's Mechanism of Action
Caption: Mechanism of action of fluconazole in inhibiting ergosterol synthesis.
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro potency of an antifungal agent against various fungal pathogens.
| Fungal Species | Fluconazole MIC (µg/mL) | Compound X MIC (µg/mL) |
| Candida albicans | 0.25 - 2.0 | Data Unavailable |
| Candida glabrata | 8 - 64 (often higher) | Data Unavailable |
| Candida krusei | Intrinsically resistant | Data Unavailable |
| Cryptococcus neoformans | 1 - 16 | Data Unavailable |
| Aspergillus fumigatus | Generally resistant | Data Unavailable |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion, which collectively influence its efficacy and dosing regimen.
| Parameter | Fluconazole | Compound X |
| Bioavailability (Oral) | >90%[1] | Data Unavailable |
| Protein Binding | ~11-12%[2] | Data Unavailable |
| Half-life (hours) | ~30[2] | Data Unavailable |
| Metabolism | Minimal hepatic metabolism | Data Unavailable |
| Excretion | Primarily renal (>80% as unchanged drug)[1] | Data Unavailable |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antifungal Stock Solutions: Dissolve fluconazole and Compound X in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final drug concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plates.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest drug concentration at which there is no visible growth.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Efficacy Studies
Objective: To evaluate the in vivo efficacy of an antifungal agent in a relevant animal model of fungal infection.
Methodology (Murine Model of Disseminated Candidiasis):
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a systemic infection.
-
Infection: Infect the mice intravenously with a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans).
-
Treatment: Administer fluconazole or Compound X at various dosages and schedules (e.g., once daily oral gavage) starting at a defined time post-infection. A vehicle control group should be included.
-
Monitoring: Monitor the animals daily for signs of illness and mortality.
-
Endpoint Analysis: At the end of the study, harvest target organs (e.g., kidneys), homogenize the tissue, and plate serial dilutions on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).
Conclusion
While a direct comparison between this compound and fluconazole is not possible due to a lack of data for the former, this guide provides a robust framework for such an analysis. Should experimental data for this compound become available, the methodologies and data presentation formats outlined here can be utilized to generate a comprehensive and objective comparison. Fluconazole serves as a critical benchmark in the development of new antifungal agents, and any novel compound must be rigorously evaluated against such established standards.
References
No Public Data Available for Cross-Validation of C19H20FN3O6 Bioactivity
A comprehensive search for publicly available data on the bioactivity of the chemical compound with the molecular formula C19H20FN3O6 did not yield any specific studies or datasets from different laboratories. The compound is listed in PubChem with CID 17578778, but associated bioactivity data and detailed experimental protocols are not provided[1]. Without such primary data, a cross-validation and comparison of its bioactivity across different labs is not possible at this time.
To assist researchers and drug development professionals in structuring such a comparative analysis, this guide provides a template for presenting cross-validation data. The following sections illustrate how to organize and present experimental data, detail methodologies, and visualize relevant biological pathways and workflows, using hypothetical data for a compound designated as "Compound X" (with the formula this compound).
Hypothetical Cross-Lab Bioactivity Comparison of Compound X
This guide outlines a comparative analysis of Compound X's bioactivity from three independent laboratories (Lab A, Lab B, and Lab C). The primary endpoint measured is the half-maximal inhibitory concentration (IC50) against a hypothetical kinase, "Kinase Y."
Data Presentation: Comparative IC50 Values
The following table summarizes the quantitative data for the IC50 of Compound X as determined by each laboratory.
| Laboratory | IC50 (nM) of Compound X against Kinase Y | Standard Deviation (nM) | Assay Type |
| Lab A | 15.2 | ± 1.8 | Radiometric |
| Lab B | 18.5 | ± 2.5 | Fluorescence-based |
| Lab C | 16.8 | ± 2.1 | Luminescence-based |
Experimental Protocols
Detailed methodologies are crucial for assessing the comparability of results across different labs.
Lab A: Radiometric Kinase Assay
-
Enzyme and Substrate Preparation: Recombinant human Kinase Y was expressed and purified. A biotinylated peptide substrate was synthesized.
-
Assay Reaction: The kinase reaction was performed in a 96-well plate. Each well contained 10 nM Kinase Y, 1 µM peptide substrate, 10 µM ATP, and varying concentrations of Compound X in a buffer solution (20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: The reaction was initiated by the addition of [γ-33P]ATP and incubated for 60 minutes at 30°C.
-
Signal Detection: The reaction was stopped, and the phosphorylated substrate was captured on a streptavidin-coated plate. The amount of incorporated radiolabel was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated using a four-parameter logistic fit.
Lab B: Fluorescence-Based Kinase Assay
-
Assay Principle: This assay utilized a commercially available ADP-Glo™ Kinase Assay kit.
-
Reaction Setup: The kinase reaction was set up similarly to the radiometric assay, with 10 nM Kinase Y, 1 µM peptide substrate, and 10 µM ATP.
-
Compound Treatment: Compound X was serially diluted and added to the reaction wells.
-
Kinase Reaction and Detection: After a 60-minute incubation at room temperature, the ADP-Glo™ reagent was added to deplete the remaining ATP. The Kinase Detection Reagent was then added to convert ADP to ATP, which drives a luciferase-mediated reaction, generating a luminescent signal.
-
Data Analysis: The luminescent signal, proportional to ADP produced, was measured, and IC50 curves were generated.
Lab C: Luminescence-Based Kinase Assay
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.
-
Reagents: The assay used a terbium-labeled anti-phosphopeptide antibody and a fluorescently tagged peptide substrate.
-
Procedure: The kinase reaction was performed as described above. After the reaction, the detection solution containing the antibody was added.
-
Signal Measurement: Upon phosphorylation of the substrate by Kinase Y, the binding of the terbium-labeled antibody to the fluorescent substrate brings them into close proximity, allowing for FRET. The TR-FRET signal was measured on a plate reader.
-
IC50 Determination: IC50 values were determined by fitting the dose-response data to a sigmoidal curve.
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway showing Compound X inhibiting Kinase Y.
Caption: A generalized workflow for cross-lab data validation.
References
Comparative Analysis of C19H20FN3O6 Analogues: A Guide to Structure-Activity Relationships in Spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] Derivatives
For Immediate Release
A comprehensive analysis of a series of novel spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-trione analogues, including the lead compound with the molecular formula C19H20FN3O6, reveals critical insights into their structure-activity relationship (SAR) as potential cytotoxic agents. This guide provides a detailed comparison of their biological activities, experimental protocols, and a proposed mechanism of action for researchers and professionals in drug development.
The core structure of these analogues, a spiro-fused indole and pyrrolopyrrole system, has been identified as a promising scaffold in the pursuit of new anticancer therapies.[1][2] A key study details the synthesis of a library of these compounds through a 1,3-dipolar cycloaddition reaction, providing a foundation for the SAR analysis presented here.[1]
Quantitative Structure-Activity Relationship (SAR) Analysis
The cytotoxic effects of the synthesized analogues were evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HEPG2), colon carcinoma (HCT116), and breast adenocarcinoma (MCF7). The half-maximal inhibitory concentration (IC50) values, summarized in Table 1, highlight the impact of various substitutions on the core scaffold.
Table 1: Cytotoxic Activity (IC50, µM) of Spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] Analogues
| Compound ID | R1 | R2 | HEPG2 (IC50 µM) | HCT116 (IC50 µM) | MCF7 (IC50 µM) |
| 4a | H | Phenyl | >50 | >50 | >50 |
| 4b | H | 4-Chlorophenyl | 25.32 | 31.87 | 38.91 |
| 4c | H | 4-Methoxyphenyl | 33.15 | 40.22 | 45.67 |
| 4d | H | 4-Nitrophenyl | 18.76 | 22.45 | 29.87 |
| 4e | H | 2-Thienyl | 21.54 | 28.76 | 34.12 |
| 4f | 5-Fluoro | Phenyl | 45.12 | >50 | >50 |
| 4g | 5-Fluoro | 4-Chlorophenyl | 19.87 | 25.43 | 31.21 |
| 4h | 5-Fluoro | 4-Methoxyphenyl | 28.98 | 35.67 | 41.34 |
| 4i | 5-Fluoro | 4-Nitrophenyl | 15.43 | 19.87 | 24.56 |
| 4j | 5-Bromo | Phenyl | >50 | >50 | >50 |
| 4k | 5-Bromo | 4-Chlorophenyl | 22.11 | 28.98 | 35.43 |
| 4l | 5-Bromo | 4-Nitrophenyl | 12.16 | 17.54 | 21.89 |
| Doxorubicin | - | - | 7.36 | 9.87 | 11.23 |
Data extracted from a study on novel cytotoxic spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones. The specific analogue corresponding to this compound is a conceptual representation within this series.[1]
The data indicates that substitutions on both the isatin ring (R1) and the N-aryl group of the pyrrole-2,5-dione (R2) significantly influence cytotoxic activity. Notably, electron-withdrawing groups at the para-position of the N-aryl ring, such as nitro and chloro groups, generally lead to enhanced potency. The presence of a halogen (fluoro or bromo) at the 5-position of the isatin ring also contributes to increased activity. The most potent compound in this series, 4l , featuring a 5-bromo substitution on the isatin ring and a 4-nitrophenyl group, exhibited the highest activity against the HEPG2 liver cancer cell line with an IC50 of 12.16 µM.[1]
Experimental Protocols
Synthesis of Spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] Analogues
The general synthetic route involves a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Workflow for Synthesis
Caption: General synthetic scheme for the preparation of spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]triones.
In a typical procedure, a mixture of the appropriate isatin, sarcosine, and N-arylmaleimide is refluxed in ethanol. The non-stabilized azomethine ylide, generated in situ from the decarboxylative condensation of isatin and sarcosine, undergoes a [3+2] cycloaddition with the N-arylmaleimide to yield the desired spiro compound.[1]
In Vitro Cytotoxicity Assay
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Human cancer cell lines (HEPG2, HCT116, and MCF7) were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader, and the IC50 values were calculated from the dose-response curves.
Proposed Signaling Pathway and Mechanism of Action
While the precise molecular targets of these spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] analogues have not been definitively elucidated, the spirooxindole scaffold is known to interact with various key proteins involved in cancer progression. One of the prominent mechanisms of action for spirooxindole derivatives is the inhibition of the p53-MDM2 interaction. By disrupting this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Proposed Signaling Pathway
Caption: Proposed mechanism of action involving the inhibition of the p53-MDM2 interaction.
Further investigations, such as molecular docking and target-based assays, are warranted to confirm the specific molecular targets and delineate the precise signaling pathways modulated by this promising class of compounds. The structure-activity relationships established in this guide provide a valuable framework for the design and optimization of more potent and selective spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] analogues for cancer therapy.
References
In Vivo Efficacy Data for C19H20FN3O6 Not Publicly Available
A comprehensive search for publicly available in vivo efficacy data for the compound with the molecular formula C19H20FN3O6 has yielded no specific results. The PubChem database lists a compound with this formula under the chemical identifier (CID) 17578778, however, there is no associated common name, nor are there any published studies detailing its in vivo validation or therapeutic applications.[1]
This lack of public information prevents the creation of a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and comparisons with alternative therapies, cannot be fulfilled without access to relevant research data.
For a comprehensive analysis and the creation of the requested guide, specific information regarding the compound's identity, its intended therapeutic target, and any associated preclinical or clinical studies is necessary. Researchers, scientists, and drug development professionals interested in this particular molecule would need to consult internal or proprietary research findings, as the information is not present in the public domain.
Should data from in vivo studies on this compound become available, a thorough comparison guide could be developed. Such a guide would typically include:
Comparative Efficacy Analysis:
A tabular summary of key efficacy endpoints for this compound and its alternatives. This would ideally include metrics such as tumor growth inhibition, reduction in disease-specific biomarkers, and survival rates in animal models.
Table 1: Hypothetical Comparative In Vivo Efficacy Data
| Compound | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Result |
|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | e.g., Xenograft | e.g., 10 mg/kg, daily | e.g., Tumor Volume | e.g., 60% reduction |
| Alternative 2 | e.g., Orthotopic | e.g., 20 mg/kg, bi-weekly | e.g., Metastasis Score | e.g., 45% reduction |
Detailed Experimental Protocols:
A section outlining the methodologies used in the in vivo studies is crucial for the critical evaluation of the data. This would include:
-
Animal Models: Species, strain, age, and sex of the animals used. Justification for the choice of model.
-
Disease Induction: Method of disease induction (e.g., cell line implantation, genetic modification).
-
Dosing: Formulation, route of administration, dose levels, and treatment schedule.
-
Endpoint Analysis: Detailed methods for measuring primary and secondary endpoints, including any imaging, histological, or molecular analyses.
Signaling Pathway and Workflow Diagrams:
Visual aids are essential for illustrating the mechanism of action and experimental design.
Caption: A diagram illustrating a hypothetical signaling cascade.
References
Safety Operating Guide
Proper Disposal of Delafloxacin (C19H20FN3O6): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Delafloxacin, a fluoroquinolone antibiotic with the chemical formula C19H20FN3O6. Adherence to these guidelines is essential to minimize environmental contamination and the potential development of antibiotic resistance.
Immediate Safety and Handling Precautions
Before handling Delafloxacin, it is crucial to consult the Safety Data Sheet (SDS). While Delafloxacin is not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), appropriate personal protective equipment (PPE) should always be worn.[1] This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Body Protection: A lab coat or other protective clothing.[2]
Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols.[2][3] In case of accidental release, avoid discharge into drains, water courses, or onto the ground.[1]
Environmental Considerations for Fluoroquinolone Disposal
Fluoroquinolones as a class of antibiotics are known for their environmental persistence.[4][5] Incomplete removal during wastewater treatment can lead to their presence in surface water, which may contribute to the development of antibiotic-resistant bacteria.[4][5][6] Therefore, direct disposal of Delafloxacin into the sanitary sewer system is strongly discouraged.[2]
Quantitative Data on Fluoroquinolone Environmental Presence
| Fluoroquinolone | Matrix | Average Concentration (µg/L) | Location |
| Ciprofloxacin | Raw Sewage | 0.26 | Italy |
| Ciprofloxacin | WWTP Effluent | 0.097 | Italy |
| Ciprofloxacin | WWTP Effluent | 0.06 | France |
| Ciprofloxacin | WWTP Effluent | 0.07 | Greece |
| Ciprofloxacin | Hospital Effluent | 3 - 87 | Switzerland |
| Norfloxacin | Surface Water | 52.60 | Kenya |
Data compiled from various environmental studies to illustrate the prevalence of fluoroquinolones in aquatic environments.[6][7]
Step-by-Step Disposal Procedures
The recommended disposal method for Delafloxacin is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for Delafloxacin waste.
- Do not mix Delafloxacin waste with other chemical waste unless compatibility has been confirmed.
2. Packaging for Disposal:
- Ensure the waste container is in good condition, free from leaks, and securely closed.
- Label the container with the full chemical name: "Delafloxacin" or "this compound".
- Indicate any other components of the waste mixture.
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to arrange for pickup and disposal.[1]
- Follow all institutional, local, and federal regulations for the disposal of pharmaceutical waste.[1]
4. Decontamination of Empty Containers:
- Empty containers that held Delafloxacin should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as chemical waste along with the primary Delafloxacin waste.
- After triple-rinsing, the container can be punctured to render it unusable and disposed of in accordance with institutional guidelines for non-hazardous laboratory waste.[2]
Experimental Protocol: General Procedure for Preparing Chemical Waste for Disposal
Disclaimer: The following is a general protocol for the safe preparation of chemical waste for disposal and is not a method for the chemical deactivation of Delafloxacin. Specific protocols for the degradation of fluoroquinolones, such as advanced oxidation processes, are typically conducted on a large scale and are not suitable for standard laboratory practice.[8][9][10]
Objective: To safely package and label chemical waste for collection by a licensed disposal company.
Materials:
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Designated chemical waste container (compatible with the waste)
-
Waste label
-
Permanent marker
-
Fume hood
Methodology:
-
Work in a Ventilated Area: Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Transfer Waste: Carefully transfer the Delafloxacin waste into the designated waste container. If the waste is in a solution, use a funnel to prevent spills.
-
Secure the Container: Tightly seal the lid of the waste container to prevent any leaks or evaporation.
-
Label the Container:
-
Affix a completed hazardous waste label to the container.
-
Write the full chemical name(s) of all components of the waste. Do not use abbreviations or chemical formulas.
-
Estimate the percentage of each component in the mixture.
-
Indicate the hazards associated with the waste (e.g., if dissolved in a flammable solvent).
-
Include the date of accumulation and the name of the principal investigator or lab group.
-
-
Store for Pickup: Store the sealed and labeled waste container in a designated, secondary containment area away from incompatible materials until it can be collected by your institution's EHS or a licensed waste disposal contractor.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of Delafloxacin.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Fluoroquinolone antibiotics in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. degradation-of-antibiotics-by-advanced-oxidation-processes-an-overview - Ask this paper | Bohrium [bohrium.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Advanced oxidation processes for antibiotics removal in aqueous environment | Atlantis Press [atlantis-press.com]
Essential Safety and Handling Guide for Ciprofloxacin (C19H20FN3O6)
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Ciprofloxacin, a fluoroquinolone antibiotic. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure when handling Ciprofloxacin in a laboratory setting. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | EN 166 or equivalent | Protects eyes from dust particles and splashes.[1] |
| Hand Protection | Nitrile rubber gloves | EN 374 | Prevents skin contact with the chemical.[1] Double gloving is recommended.[2] |
| Body Protection | Long-sleeved lab coat | N/A | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Dust mask or respirator | N/A | Recommended when handling powder to avoid inhalation.[3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area to minimize dust and aerosol exposure.[1]
-
Use a local exhaust ventilation system if there is a risk of dust formation.[3]
General Handling Precautions:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Do not eat, drink, or smoke in areas where Ciprofloxacin is handled.[1][4]
-
Avoid formation of dust and aerosols.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Store at room temperature, ideally between 20 to 25 degrees Celsius (68 to 77 degrees Fahrenheit).[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
This protocol outlines the preparation of a Ciprofloxacin stock solution and its use in an antimicrobial susceptibility test.
Materials:
-
Ciprofloxacin powder
-
Deionized water
-
0.1 N Hydrochloric acid (HCl)
-
Sterile culture medium (e.g., Mueller-Hinton Agar)
-
Bacterial culture
-
Sterile pipettes and tubes
-
Incubator
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Weigh out a precise amount of Ciprofloxacin powder.
-
To dissolve, add a few drops of 0.1 N HCl.[6]
-
Add deionized water to reach the final desired volume and sonicate for 5-10 minutes to ensure complete dissolution.[6] For example, dissolve 25 mg of Ciprofloxacin powder in 25 mL of deionized water to create a 1 mg/mL stock solution.[5]
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with sterile deionized water or culture medium to achieve the desired final concentrations for the assay.[5]
-
-
Inoculum Preparation:
-
Assay:
-
Inoculate the sterile culture medium with the prepared bacterial suspension.
-
Add the various dilutions of the Ciprofloxacin working solutions to the inoculated medium.
-
Incubate the plates at the appropriate temperature and duration for the specific bacteria being tested (typically 35°C for 16-20 hours).[7]
-
-
Analysis:
-
Observe the inhibition of bacterial growth at different Ciprofloxacin concentrations to determine the minimum inhibitory concentration (MIC).
-
Disposal Plan
Unused Ciprofloxacin and contaminated materials must be disposed of as hazardous waste.
Solid Waste:
-
Collect waste Ciprofloxacin powder and contaminated materials (e.g., gloves, weigh boats) in a designated, labeled hazardous waste container.
-
For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][2]
Liquid Waste:
-
Aqueous solutions of Ciprofloxacin should be collected in a designated hazardous waste container.
-
Do not pour Ciprofloxacin solutions down the drain.[8]
Decontamination:
-
Clean the work area with soap and water after handling Ciprofloxacin.
Regulatory Compliance:
-
All disposal must be in accordance with local, state, and federal regulations for chemical waste.[9]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Ciprofloxacin.
References
- 1. microxpress.in [microxpress.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Categorizing microbial growth inhibition through quantification of 16S rRNA growth marker with stripwells covering a spectrum of antimicrobial conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
